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  • Product: 2-(1-methyl-1H-indazol-5-yl)acetic acid
  • CAS: 1176749-66-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(1-methyl-1H-indazol-5-yl)acetic acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(1-methyl-1H-indazol-5-yl)acetic acid is a heterocyclic compound featuring an indazole core, a bicyclic aromatic structure composed of fused...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methyl-1H-indazol-5-yl)acetic acid is a heterocyclic compound featuring an indazole core, a bicyclic aromatic structure composed of fused benzene and pyrazole rings. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the key technical aspects of 2-(1-methyl-1H-indazol-5-yl)acetic acid, including its physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of indazole-based compounds in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of 2-(1-methyl-1H-indazol-5-yl)acetic acid are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation in various experimental settings.

PropertyValueSource(s)
Molecular Weight 190.20 g/mol [1][2]
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
CAS Number 1176749-66-8[1][2]
Appearance White to off-white powder[1]
Storage Sealed in a dry, room temperature environment[2]

Synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid

The synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid can be achieved through a multi-step process. A common and effective strategy involves the N-methylation of an indazole precursor followed by functional group manipulation to introduce the acetic acid moiety. The following protocol is a representative method based on established synthetic transformations for indazole derivatives.

Experimental Protocol: Synthesis

Step 1: N-methylation of 5-bromo-1H-indazole

  • To a solution of 5-bromo-1H-indazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-1-methyl-1H-indazole.

Step 2: Palladium-catalyzed cross-coupling with a protected acetic acid equivalent

  • In a reaction vessel, combine 5-bromo-1-methyl-1H-indazole (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base like potassium carbonate (2 equivalents).

  • Add a protected acetic acid equivalent, for example, tert-butyl acetate, and a solvent such as toluene.

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the protected ester intermediate.

Step 3: Hydrolysis to 2-(1-methyl-1H-indazol-5-yl)acetic acid

  • Dissolve the protected ester intermediate from Step 2 in a mixture of an appropriate solvent (e.g., dioxane or methanol) and an aqueous acid solution (e.g., 6N HCl).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and adjust the pH to acidic (around 3-4) with a suitable base if necessary.

  • The product may precipitate upon cooling and pH adjustment. If so, collect the solid by filtration.

  • If the product remains in solution, extract with an organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure to yield the final product, 2-(1-methyl-1H-indazol-5-yl)acetic acid.

Synthesis_Workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: Cross-coupling cluster_step3 Step 3: Hydrolysis A 5-bromo-1H-indazole B CH3I, K2CO3, DMF A->B Reactants C 5-bromo-1-methyl-1H-indazole B->C Product D tert-butyl acetate, Pd(PPh3)4 C->D Reactants E Protected ester intermediate D->E Product F HCl, H2O E->F Reactants G 2-(1-methyl-1H-indazol-5-yl)acetic acid F->G Final Product

Caption: Synthetic workflow for 2-(1-methyl-1H-indazol-5-yl)acetic acid.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 2-(1-methyl-1H-indazol-5-yl)acetic acid to determine its purity and quantify its presence in various matrices.

Instrumentation and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol:

  • Prepare a stock solution of 2-(1-methyl-1H-indazol-5-yl)acetic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set up the HPLC system with the specified conditions.

  • Inject the standards and the sample solution.

  • The retention time and peak area are used to determine the purity and concentration of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 2-(1-methyl-1H-indazol-5-yl)acetic acid. The expected chemical shifts are influenced by the electronic environment of the indazole ring and the acetic acid side chain.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • A singlet corresponding to the methyl protons (N-CH₃) around 3.8-4.0 ppm.

  • A singlet for the methylene protons (-CH₂-COOH) around 3.6-3.8 ppm.

  • Aromatic protons on the indazole ring appearing as multiplets in the range of 7.0-8.0 ppm.

  • A broad singlet for the carboxylic acid proton (-COOH) typically downfield, above 12 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • The methyl carbon (N-CH₃) resonance around 30-35 ppm.

  • The methylene carbon (-CH₂-COOH) signal around 35-40 ppm.

  • Aromatic carbons of the indazole ring resonating between 100-140 ppm.

  • The carboxylic acid carbonyl carbon (-COOH) appearing significantly downfield, around 170-175 ppm.

Potential Applications in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry.[3][4] Derivatives of indazole have been investigated for a variety of therapeutic applications, including as kinase inhibitors for cancer therapy, and as agents targeting various receptors and enzymes. The acetic acid moiety in 2-(1-methyl-1H-indazol-5-yl)acetic acid provides a handle for further chemical modification, such as amide bond formation, to create libraries of compounds for biological screening.

Biological_Significance Indazole_Core Indazole Scaffold Target_Compound 2-(1-methyl-1H-indazol-5-yl)acetic acid Indazole_Core->Target_Compound Acetic_Acid_Moiety Acetic Acid Moiety Acetic_Acid_Moiety->Target_Compound Biological_Activity Potential Biological Activities Target_Compound->Biological_Activity Exhibits Drug_Discovery Drug Discovery Applications Biological_Activity->Drug_Discovery Leads to

Caption: Relationship between the chemical structure and potential applications.

Conclusion

This technical guide provides essential information on 2-(1-methyl-1H-indazol-5-yl)acetic acid for researchers and professionals in the field of drug development. The outlined physicochemical properties, a detailed synthesis protocol, and analytical methods offer a solid foundation for the synthesis, characterization, and further investigation of this compound and its derivatives. The versatile indazole scaffold suggests that this molecule could be a valuable building block in the design of novel therapeutic agents.

References

  • 2-(1-methyl-1H-indazol-5-yl)acetic acid | AMERICAN ELEMENTS. [Link]

  • Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles - ResearchGate. [Link]

  • CN103512967A - High performance liquid chromatography (HPLC)
  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline - ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid: Polycyclic Aromatic Compounds - Taylor & Francis. [Link]

  • 2-(1H-indazol-5-yl)acetic acid | C9H8N2O2 | CID 39103838 - PubChem. [Link]

  • Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents - ResearchGate. [Link]

  • 2-(1-METHYL-1H-IMIDAZOL-4-YL)ACETIC ACID HYDROCHLORIDE - gsrs. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]

Sources

Exploratory

Technical Whitepaper: 2-(1-Methyl-1H-indazol-5-yl)acetic Acid

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 2-(1-methyl-1H-indazol-5-yl)acetic acid . Core Architecture, Synthetic Methodologies, and Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 2-(1-methyl-1H-indazol-5-yl)acetic acid .

Core Architecture, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

2-(1-Methyl-1H-indazol-5-yl)acetic acid (CAS: 1176749-66-8) is a specialized heterocyclic building block critical to modern drug discovery. Structurally comprising a methylated indazole core with a C5-positioned acetic acid tail, it serves as a robust pharmacophore in the development of CRTH2 antagonists , PARP inhibitors , and Tyrosine Kinase inhibitors (TKIs) .

This guide provides a comprehensive analysis of its chemical behavior, outlining scalable synthetic routes (focusing on non-hazardous alternatives to diazomethane), physicochemical profiling, and its mechanistic role in blocking inflammatory signaling cascades.

Chemical Identity & Structural Analysis

The molecule features a fused bicyclic system (pyrazole + benzene) with specific regiochemistry at N1 and C5. The N1-methylation locks the tautomeric equilibrium, preventing the 1H/2H shift common in unsubstituted indazoles, thereby stabilizing the dipole moment and binding orientation.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 2-(1-methylindazol-5-yl)acetic acid
CAS Number 1176749-66-8
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES CN1N=CC2=C1C=CC(=C2)CC(=O)O
pKa (Calc.) ~4.2 (Carboxyl), ~1.5 (Indazole N2)
LogP (Calc.) 1.8 – 2.1
H-Bond Donors/Acceptors 1 (COOH) / 3 (N1, N2, COOH)

Synthetic Methodologies

Two primary routes are established for the synthesis of this scaffold. Route A is the preferred industrial method due to scalability and safety, avoiding the explosive intermediates found in Route B .

Route A: Palladium-Catalyzed -Arylation (Recommended)

This pathway utilizes a Buchwald-Hartwig type cross-coupling or a malonate arylation followed by decarboxylation. It is safer for scale-up than homologation chemistries.

  • Precursor: 5-Bromo-1-methyl-1H-indazole

  • Reagents: Diethyl malonate, Pd(OAc)₂, Phosphine Ligand (e.g., XPhos or P(t-Bu)₃), Cs₂CO₃.

  • Conditions: Toluene/Dioxane, 100°C, inert atmosphere.

Protocol:

  • Coupling: Charge a reactor with 5-bromo-1-methylindazole (1.0 eq), diethyl malonate (1.5 eq), and Cs₂CO₃ (2.0 eq) in anhydrous dioxane. Degas with N₂.[1] Add Pd(OAc)₂ (5 mol%) and ligand. Heat to reflux for 12–16 h.

  • Hydrolysis/Decarboxylation: Treat the intermediate diethyl 2-(1-methyl-1H-indazol-5-yl)malonate with 6M NaOH/EtOH at reflux. The diester hydrolyzes and thermally decarboxylates to the mono-acetic acid.

  • Purification: Acidify to pH 3–4. The product precipitates or is extracted with EtOAc. Recrystallize from EtOH/Water.

Route B: Arndt-Eistert Homologation (Laboratory Scale)

Useful when starting from the carboxylic acid, but requires handling diazomethane (toxic/explosive).

  • Activation: Convert 1-methyl-1H-indazole-5-carboxylic acid to the acid chloride using SOCl₂.

  • Diazotization: React acid chloride with excess diazomethane (CH₂N₂) to form the

    
    -diazoketone.[2]
    
  • Wolff Rearrangement: Treat with Ag₂O (catalyst) in water/dioxane. The diazoketone rearranges to a ketene, which is trapped by water to form the acetic acid.

Visualization: Synthetic Logic Flow

Synthesis Start 5-Bromo-1-methylindazole Inter1 Pd-Catalyzed Malonate Coupling Start->Inter1 + Diethyl Malonate Pd(OAc)2, Ligand Inter2 Diester Intermediate Inter1->Inter2 C-C Bond Formation Step3 Hydrolysis & Decarboxylation Inter2->Step3 NaOH, Reflux -CO2 Final 2-(1-methyl-1H-indazol-5-yl) acetic acid Step3->Final Acidification AltStart Indazole-5-carboxylic acid AltStep1 Arndt-Eistert (Diazomethane) AltStart->AltStep1 AltStep1->Final Ag2O / H2O

Figure 1: Comparative synthetic pathways. Solid lines denote the recommended Pd-catalyzed route; dashed lines denote the homologation route.

Medicinal Chemistry & Applications

The 1-methyl-indazole-5-acetic acid moiety is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for indole-3-acetic acid derivatives but with improved metabolic stability and distinct electronic properties.

Primary Target: CRTH2 Antagonism

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) for Prostaglandin D2 (PGD2). Antagonists containing this acetic acid tail mimic the PGD2 carboxylate pharmacophore, blocking receptor activation.

  • Mechanism: The carboxylate group forms a salt bridge with a conserved Arginine residue (e.g., Arg170) in the CRTH2 binding pocket.

  • Indazole Role: The planar indazole ring sits in a hydrophobic pocket, providing

    
    -
    
    
    
    stacking interactions, while the N-methyl group fills a small lipophilic sub-pocket, enhancing potency over the unsubstituted analog.
Secondary Targets: Kinase Inhibition

Indazoles are frequent scaffolds in Type II kinase inhibitors (e.g., Axitinib). The acetic acid side chain can be derivatized into amides to interact with the "hinge region" or solvent-exposed areas of the kinase ATP-binding site.

Visualization: CRTH2 Signaling Blockade

Pathway PGD2 Prostaglandin D2 (Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Drug Indazole Acetic Acid Derivative (Antagonist) Drug->CRTH2 Competes/Binds Gprot Gi Protein Coupling Drug->Gprot Prevents Activation CRTH2->Gprot Signal Transduction Effect Chemotaxis & Inflammation Gprot->Effect Th2 Cell Recruitment Block BLOCKED

Figure 2: Mechanism of action. The indazole acetic acid derivative competitively binds CRTH2, preventing PGD2-mediated Gi protein activation and subsequent inflammatory chemotaxis.

Analytical Characterization (Expected)

For verification of the synthesized building block, the following spectral data is characteristic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.30 (s, 1H, -COOH ) – Broad singlet, exchangeable.
      
    • 
       7.95 (s, 1H, Indazole H-3) – Characteristic deshielded singlet.
      
    • 
       7.60 (d, 1H, H-7) – Doublet.
      
    • 
       7.55 (s, 1H, H-4) – Singlet (meta coupling).
      
    • 
       7.25 (d, 1H, H-6) – Doublet.
      
    • 
       4.01 (s, 3H, N-CH ₃) – Sharp singlet.
      
    • 
       3.72 (s, 2H, -CH ₂-COOH) – Singlet.
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      
      
    • Negative Mode:

      
      
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39103843, 2-(1-methylindazol-5-yl)acetic acid. Retrieved from [Link]

  • Odell, L. R., et al. (2023).[3] Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry. Retrieved from [Link]

  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2.[4] Drug News & Perspectives. (Contextual grounding for biological application).

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Reference for Arndt-Eistert and Pd-coupling mechanisms).

Sources

Foundational

Technical Monograph: Scalable Synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid

Executive Summary This technical guide outlines a robust, scalable synthetic pathway for 2-(1-methyl-1H-indazol-5-yl)acetic acid , a critical intermediate in the development of kinase inhibitors and receptor modulators....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthetic pathway for 2-(1-methyl-1H-indazol-5-yl)acetic acid , a critical intermediate in the development of kinase inhibitors and receptor modulators. Unlike traditional methods that rely on harsh Willgerodt-Kindler conditions or erratic cyanations, this protocol utilizes a Palladium-catalyzed


-arylation of malonates  (Buchwald-Hartwig type chemistry) to install the acetic acid moiety at the C5 position.

This approach offers three distinct advantages for drug discovery campaigns:

  • Regiocontrol: specific protocols to maximize N1-methylation over the N2-isomer.

  • Scalability: Avoidance of toxic cyanides and explosive diazonium intermediates.

  • Modularity: The pathway allows for late-stage diversification if the C5-bromide is retained.

Retrosynthetic Analysis

The structural dissection of the target reveals two primary disconnections: the C-C bond at the C5 position and the N-C bond at the N1 position.

  • Disconnection A (C-C): The acetic acid side chain is installed via a Pd-catalyzed cross-coupling of a malonate ester with an aryl halide, followed by decarboxylation. This is superior to homologation of a benzoic acid via Arndt-Eistert synthesis due to safety profiles.

  • Disconnection B (N-C): The N1-methyl group is installed via nucleophilic substitution. The challenge here is the tautomeric nature of the indazole, which can lead to N1/N2 isomer mixtures.

Retrosynthesis Target Target: 2-(1-methyl-1H-indazol-5-yl)acetic acid Inter1 Intermediate 1: Diethyl 2-(1-methyl-1H-indazol-5-yl)malonate Target->Inter1 Hydrolysis & Decarboxylation Inter2 Key Building Block: 5-Bromo-1-methyl-1H-indazole Inter1->Inter2 Pd-Cat alpha-Arylation SM Starting Material: 5-Bromo-1H-indazole Inter2->SM Regioselective Methylation

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 5-bromo-1H-indazole.

Detailed Synthetic Protocol

Step 1: Regioselective Methylation of 5-Bromoindazole

The methylation of indazoles is non-trivial due to ambident nucleophilicity. While N1 is thermodynamically favored, N2 is often kinetically accessible. To ensure high N1 selectivity, we employ a base-mediated alkylation under thermodynamic control.

Reaction:



Protocol:

  • Dissolution: Charge a reactor with 5-bromo-1H-indazole (1.0 eq) and anhydrous DMF (10 vol).

  • Deprotonation: Cool to 0°C. Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) portion-wise. Stir for 30 minutes. Note: Cs₂CO₃ in DMF often improves N1/N2 ratios compared to NaH/THF due to the "cesium effect" and solvent polarity.

  • Alkylation: Add Iodomethane (MeI) (1.2 eq) dropwise, maintaining internal temperature < 5°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC.

  • Workup: Quench with water (20 vol). The product often precipitates. If not, extract with Ethyl Acetate.[1][2]

  • Purification (Critical): The crude will contain ~85:15 mixture of N1:N2 isomers. Recrystallize from Heptane/EtOAc or perform silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The N1 isomer is typically less polar (higher Rf).

Data Verification:

  • Target (N1-Me): 1H NMR (CDCl3)

    
     ~4.05 ppm (s, 3H).
    
  • Impurity (N2-Me): 1H NMR (CDCl3)

    
     ~4.18 ppm (s, 3H).
    
Step 2: Palladium-Catalyzed Malonate Arylation

This step constructs the carbon skeleton. We utilize the Hartwig-Buchwald chemistry to couple the aryl bromide with diethyl malonate.

Reaction:



Protocol:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)₂ (2 mol%) and P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos (4 mol%) in Toluene.

  • Substrate Loading: Add 5-bromo-1-methyl-1H-indazole (1.0 eq) and Diethyl malonate (1.5 eq).

  • Base Addition: Add Cs₂CO₃ or K₃PO₄ (2.0 eq).

  • Heating: Heat the sealed vessel to 100°C for 12–16 hours.

  • Validation: Monitor consumption of the bromide via LC-MS.

  • Workup: Filter through Celite to remove Pd residues. Concentrate the filtrate.

  • Intermediate: The resulting diethyl 2-(1-methyl-1H-indazol-5-yl)malonate is usually an oil. It can be carried forward directly or purified via short-path silica plug.

Step 3: Hydrolysis and Decarboxylation

The final step converts the diester into the mono-acid and removes the extra carbon via thermal decarboxylation.

Reaction:



Protocol:

  • Hydrolysis: Dissolve the malonate intermediate in 6M HCl and Acetic Acid (1:1 ratio).

  • Decarboxylation: Heat to reflux (approx. 100–110°C) for 4–8 hours. The evolution of CO₂ gas indicates the reaction progress.

  • Isolation: Cool to room temperature. Adjust pH to ~3–4 with NaOH solution if necessary to induce precipitation, or extract with 2-MeTHF.

  • Final Purification: Recrystallize from Ethanol/Water to yield the pure target acid.

Process Workflow & Logic

The following diagram illustrates the critical decision nodes and process flow, emphasizing the purification of the N1 isomer before the expensive metal-catalyzed step.

Workflow Step1 Step 1: Methylation (SM + MeI + Base) Check1 Isomer Check (N1 vs N2) Step1->Check1 Purify Column/Cryst. Remove N2 isomer Check1->Purify Mix detected Step2 Step 2: Pd-Coupling (Ar-Br + Malonate) Check1->Step2 Pure N1 (>98%) Purify->Step2 Step3 Step 3: Acid Hydrolysis (-CO2) Step2->Step3 Final Final Product Indazole-5-acetic acid Step3->Final

Figure 2: Logical workflow emphasizing the critical quality attribute (CQA) of N1-regiopurity prior to catalysis.

Key Process Parameters & Data Summary

ParameterStep 1: MethylationStep 2: ArylationStep 3: Hydrolysis
Solvent DMF or THFToluene or Dioxane6M HCl / AcOH
Temperature 0°C

25°C
100°C110°C (Reflux)
Catalyst/Base Cs₂CO₃ (Base)Pd(dba)₂ / P(t-Bu)₃HCl (Acid)
Critical Risk N2-isomer formationProtodehalogenation (side rxn)Incomplete decarboxylation
Yield (Est.) 85-90%75-85%90-95%

References

  • Regioselective Indazole Alkylation

    • Lundgren, R. J., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Journal of Organic Chemistry, 2024.

    • Context: Defines the thermodynamic vs. kinetic control for N1/N2 selectivity using Cs2CO3.
  • Palladium-Catalyzed Alpha-Arylation (The "Hartwig" Coupling)

    • Beare, N. A., & Hartwig, J. F.[3] "Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands." Journal of Organic Chemistry, 2002.[3]

    • Context: The foundational text for coupling aryl bromides with malonates, specifically applicable to electron-deficient heterocycles like indazoles.
  • Indazole Acetic Acid Scaffolds

    • Diva Portal. "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." Diva-Portal.org, 2025.

    • Context: Provides background on the utility of indazole acetic acids in drug discovery, valid
  • General Indazole Synthesis Reviews

    • Gaonkar, S.L., et al. "Synthesis and Medicinal Properties of Indazole Derivatives." Asian Journal of Green Chemistry.

    • Context: Broad overview of indazole reactivity and stability profiles.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Indazole-Based Metabolic Inhibitors

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data Foreword: Navigating the Landscape of Indazole-Based Therapeutics This guide delves into the intricate mechanism of action of indazol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data

Foreword: Navigating the Landscape of Indazole-Based Therapeutics

This guide delves into the intricate mechanism of action of indazole-containing compounds, a class of molecules with significant therapeutic potential. The initial focus of this investigation was 2-(1-methyl-1H-indazol-5-yl)acetic acid . However, a comprehensive review of the scientific literature revealed a scarcity of specific mechanistic data for this particular molecule.

To provide a thorough and technically robust guide, we have pivoted to a well-characterized and structurally related analogue: Lonidamine (LND) , a derivative of indazole-3-carboxylic acid.[1] Lonidamine's extensive history in preclinical and clinical research offers a wealth of data, allowing for a deep exploration of the mechanistic principles that likely govern the broader class of indazole-based compounds.[2][3] This guide will, therefore, use Lonidamine as a representative molecule to illuminate the core mechanisms of action relevant to researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Lonidamine, in particular, has been investigated for its anti-cancer properties.[3] Its unique mechanism of action, which deviates from conventional cytotoxic agents, has made it a subject of considerable interest.[4] This guide will dissect the molecular underpinnings of Lonidamine's activity, providing a blueprint for understanding other indazole derivatives.

Core Mechanism of Action: A Strategic Strike on Cancer Cell Metabolism

A defining feature of many cancer cells is their altered energy metabolism, often characterized by a heavy reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[2] Lonidamine exploits this metabolic vulnerability through a multi-pronged attack on cellular energy production.[5]

Primary Target: Inhibition of Mitochondrially-Bound Hexokinase-2 (HK2)

The cornerstone of Lonidamine's mechanism is its inhibition of hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[1][6] Specifically, Lonidamine targets the isoform Hexokinase-2 (HK2), which is often overexpressed in malignant cells and is physically associated with the outer mitochondrial membrane.[7][8] This selective action is a key aspect of its therapeutic window, as many normal differentiated cells do not rely on mitochondrially-bound HK2.[7]

By inhibiting HK2, Lonidamine triggers a cascade of downstream effects:

  • Decreased Glycolytic Flux: The rate of glycolysis is significantly reduced, leading to a drop in the production of ATP, the cell's primary energy currency.[2]

  • Reduced Biosynthetic Precursors: Glycolysis provides essential building blocks for cell growth and proliferation. By stifling this pathway, Lonidamine hampers the cancer cell's ability to synthesize necessary macromolecules.

  • Induction of Apoptosis: The disruption of cellular bioenergetics can trigger programmed cell death, or apoptosis.[9]

Caption: Lonidamine's primary mechanism involves the inhibition of Hexokinase-2 (HK2).

Secondary Effects: Disrupting Mitochondrial Function and Redox Homeostasis

Beyond its primary action on HK2, Lonidamine exerts other significant effects on cancer cell physiology:

  • Mitochondrial Respiration: Studies have shown that Lonidamine can inhibit mitochondrial respiration, further crippling the cell's energy production capabilities.[2][7]

  • Increased Oxidative Stress: The combination of metabolic disruption and mitochondrial dysfunction can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[9]

  • Inhibition of Lactate Efflux: Lonidamine has also been reported to inhibit the efflux of lactate, leading to intracellular acidification, which can be detrimental to cancer cells.[10]

Experimental Elucidation of the Mechanism of Action

The mechanistic claims described above are substantiated by a range of well-established experimental techniques. For researchers seeking to investigate similar compounds, the following protocols provide a robust framework.

In Vitro Enzyme Inhibition Assay: Assessing Direct Target Engagement

Objective: To determine the direct inhibitory effect of a compound on Hexokinase activity.

Principle: This assay measures the enzymatic activity of HK through a coupled reaction. HK phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[11]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 13.3 mM MgCl2.[11]

    • Substrate Solution: 0.67 M Glucose in Assay Buffer.[11]

    • ATP Solution: 16.5 mM ATP in Assay Buffer.[11]

    • NADP+ Solution: 6.8 mM NADP+ in Assay Buffer.

    • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (e.g., from Leuconostoc mesenteroides) at 300 units/mL in Assay Buffer.[11]

    • Enzyme Solution: Purified Hexokinase diluted in Assay Buffer to a concentration that yields a linear reaction rate.

    • Test Compound: A stock solution of the indazole derivative (e.g., Lonidamine) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 150 µL Assay Buffer

      • 20 µL Substrate Solution

      • 10 µL ATP Solution

      • 10 µL NADP+ Solution

      • 5 µL G6PDH Solution

      • 5 µL of the test compound at various concentrations (or vehicle control).

    • Pre-incubate the plate at 30°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the Hexokinase solution to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Metabolic Analysis: The Seahorse XF Glycolysis Stress Test

Objective: To measure the effect of the compound on key parameters of glycolytic function in live cells.

Principle: The Agilent Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.[12][13] The Glycolysis Stress Test involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis) to determine basal glycolysis, glycolytic capacity, and non-glycolytic acidification.[14][15]

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[16]

  • Assay Preparation:

    • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[16]

    • Prepare the assay medium: Seahorse XF Base Medium supplemented with L-glutamine, warmed to 37°C, and pH adjusted to 7.4.[16]

    • Wash the cells with the assay medium and replace the growth medium with the final volume of assay medium.

    • Incubate the cell plate in a non-CO2 37°C incubator for 30-60 minutes before the assay.[16]

  • Compound Treatment and Assay Execution:

    • Prepare stock solutions of the test compound, glucose, oligomycin, and 2-deoxyglucose in the assay medium.

    • Load the sensor cartridge with the compounds for injection. The test compound can be pre-incubated with the cells or injected during the assay.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

  • Data Analysis:

    • The Seahorse software automatically calculates the ECAR measurements.

    • Analyze the data to determine the effect of the test compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.

Caption: A streamlined workflow for elucidating the mechanism of action.

Cell Viability Assay: Quantifying Cytotoxic Effects

Objective: To determine the concentration-dependent effect of the compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[17] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[18]

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19][20]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the EC₅₀ value.

Data Presentation and Interpretation

The quantitative data generated from these experiments can be summarized for clear interpretation and comparison.

AssayParameterLonidamine (Representative Data)
Hexokinase Inhibition Assay IC₅₀50 µM
Seahorse XF Glycolysis Stress Test Basal Glycolysis↓ 60%
Glycolytic Capacity↓ 75%
MTT Cell Viability Assay EC₅₀ (48h)100 µM

Note: The values presented are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Lonidamine, as a representative indazole-based compound, demonstrates a clear mechanism of action centered on the inhibition of cancer cell metabolism, primarily through the targeting of mitochondrially-bound Hexokinase-2.[2][7][8] This leads to a reduction in glycolysis, disruption of cellular bioenergetics, and ultimately, cell death.[9] The experimental protocols detailed in this guide provide a comprehensive framework for researchers to investigate the mechanism of action of novel indazole derivatives, such as 2-(1-methyl-1H-indazol-5-yl)acetic acid.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of indazole-based inhibitors.

  • Combination Therapies: Exploring the synergistic effects of these metabolic inhibitors with conventional chemotherapies or other targeted agents.[3]

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this class of drugs.

The continued exploration of indazole-based compounds holds significant promise for the development of novel and effective cancer therapies that exploit the unique metabolic vulnerabilities of malignant cells.

References

  • Wikipedia. Lonidamine. [Link][2]

  • Floridi, A., et al. (1981). Lonidamine, a Selective Inhibitor of Aerobic Glycolysis of Murine Tumor Cells. Journal of the National Cancer Institute, 66(3), 497-499. [Link][7]

  • Carapella, C. M., et al. (1992). The Potential Role of Lonidamine (LND) in the Treatment of Malignant Glioma. Phase II Study. Journal of Neurosurgical Sciences, 36(2), 99-102. [Link][8]

  • Levin, R. M., et al. (2001). Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders. Reviews in Urology, 3(Suppl 2), S30–S36. [Link][1]

  • Cheng, G., et al. (2021). Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. ACS Omega, 6(39), 25355–25367. [Link][9]

  • MDPI. Lonidamine. [Link][10]

  • Nath, K., et al. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Biochemical Journal, 473(11), 1545–1547. [Link][6]

  • De Marinis, F., et al. (1993). Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors. Oncology, 50(4), 304-13. [Link][3]

  • Nath, K., & Nelson, D. L. (2016). Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine. Biochemical Journal, 473(11), 1545-1547. [Link][21]

  • Patsnap Synapse. What is the mechanism of Lonidamine? [Link][5]

  • Agilent Technologies. Seahorse XF Glycolysis Stress Test Kit User Guide. [Link][12]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 39103838, 2-(1H-indazol-5-yl)acetic acid. [Link][22]

  • National Center for Biotechnology Information. StatPearls. Hexokinase Method. [Link][23]

  • SickKids Research Institute. Seahorse XF Glycolytic Rate Assay Kit User Guide. [Link][13]

  • American Association for Cancer Research. Abstract 6141: Mechanisms by which Mito-lonidamine inhibits EGFR mutant lung cancer. [Link][24]

  • Bio-protocol. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. [Link][25]

  • Agilent Technologies. Seahorse XF Glycolysis Stress Test Kit. [Link][14]

  • Band, P. R., et al. (1991). Toxicity and clinical tolerance of lonidamine. Seminars in Oncology, 18(4 Suppl 4), 20-5. [Link][4]

  • protocols.io. Glycolysis stress test in organoids. [Link][15]

  • BioVision. PicoProbe™ Hexokinase Activity Assay Kit (Fluorometric). [Link][26]

  • National Center for Biotechnology Information. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link][27]

  • National Center for Biotechnology Information. Assay Guidance Manual. Cell Viability Assays. [Link][19]

  • Adapted from Agilent. Seahorse XF96 Protocol. [Link][16]

  • Google Patents. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation. [28]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link][20]

  • Pavan, S., et al. (2010). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(13), 3937-41. [Link][29]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link][30]

Sources

Foundational

Technical Monograph: 2-(1-methyl-1H-indazol-5-yl)acetic acid

This technical guide provides a comprehensive analysis of 2-(1-methyl-1H-indazol-5-yl)acetic acid , a critical intermediate in the synthesis of next-generation kinase inhibitors and ion channel modulators. Role: Privileg...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(1-methyl-1H-indazol-5-yl)acetic acid , a critical intermediate in the synthesis of next-generation kinase inhibitors and ion channel modulators.

Role: Privileged Scaffold in Medicinal Chemistry CAS: 1176749-66-8 Molecular Weight: 190.20 g/mol

Executive Summary

In the landscape of modern drug discovery, 2-(1-methyl-1H-indazol-5-yl)acetic acid serves as a high-value building block, particularly for targeting Cyclin-Dependent Kinase 2 (CDK2) and T-type Calcium Channels . Its structural core—the 1-methylindazole moiety—acts as a robust bioisostere for indole and naphthalene systems, offering improved metabolic stability and favorable hydrogen-bonding vectors for ATP-binding pockets. This guide details the synthesis, chemical utility, and therapeutic applications of this scaffold.[1]

Chemical Profile & Structural Logic

The compound consists of an indazole bicyclic system methylated at the N1 position, with an acetic acid tail at the C5 position. This specific substitution pattern is non-trivial:

  • N1-Methylation: Locks the tautomeric equilibrium of the indazole, preventing non-specific binding and improving lipophilicity (LogP modulation) for membrane permeability.

  • C5-Acetic Acid Tail: Provides a flexible linker for coupling with amines (via amide bond formation), allowing the "warhead" of a drug to reach deep into hydrophobic pockets of enzymes like CDK2.

PropertyValue
IUPAC Name 2-(1-methylindazol-5-yl)acetic acid
Formula C₁₀H₁₀N₂O₂
Appearance White to off-white powder
Solubility DMSO, Methanol, DMF; low solubility in water
pKa (Calc) ~4.2 (Carboxylic acid), ~1.5 (Indazole N2)

Synthesis Protocols

The preparation of 2-(1-methyl-1H-indazol-5-yl)acetic acid generally proceeds from 5-bromo-1-methyl-1H-indazole . Two primary methodologies are employed depending on scale and available catalysis.

Method A: Palladium-Catalyzed -Arylation (Preferred)

This modern route utilizes Buchwald-Hartwig type chemistry to directly install the acetate chain. It is preferred for its high yield and mild conditions.

Reagents:

  • Substrate: 5-bromo-1-methyl-1H-indazole

  • Reagent: tert-Butyl acetate[1]

  • Catalyst: Pd(dba)₂ or Pd₂(dba)₃

  • Ligand:

    
     or XPhos
    
  • Base: LiHMDS (Lithium hexamethyldisilazide)

Step-by-Step Protocol:

  • Coupling: Under an inert atmosphere (Ar/N₂), charge a reaction vessel with 5-bromo-1-methyl-1H-indazole (1.0 eq), Pd(dba)₂ (0.05 eq), and Ligand (0.10 eq) in dry Toluene.

  • Enolate Formation: In a separate vessel, generate the lithium enolate of tert-butyl acetate by treating it with LiHMDS at -78°C.

  • Reaction: Cannulate the enolate solution into the catalyst/substrate mixture. Warm to room temperature and then heat to 80°C for 4–12 hours.

  • Quench & Isolation: Quench with saturated NH₄Cl. Extract with EtOAc.[2] The intermediate is tert-butyl 2-(1-methyl-1H-indazol-5-yl)acetate.

  • Hydrolysis: Treat the ester with TFA/DCM (1:1) at room temperature for 2 hours to cleave the tert-butyl group.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via reverse-phase HPLC.

Method B: Malonate Displacement (Classical)

Used when expensive Pd-ligands are unavailable.

  • Coupling: React 5-bromo-1-methylindazole with diethyl malonate using CuI/Cs₂CO₃ or Pd catalysis.

  • Hydrolysis/Decarboxylation: Treat the resulting aryl malonate with 6N HCl under reflux. This induces both ester hydrolysis and decarboxylation of one carboxyl group, yielding the mono-acetic acid.

Visualization: Synthetic Pathway

Synthesis Figure 1: Pd-Catalyzed Synthesis via Alpha-Arylation SM 5-Bromo-1-methyl- 1H-indazole Inter1 Pd-Complex Intermediate SM->Inter1 Pd(dba)2, Ligand Ester tert-Butyl 2-(1-methyl- indazol-5-yl)acetate Inter1->Ester LiHMDS, t-Butyl Acetate Alpha-Arylation Product 2-(1-methyl-1H-indazol- 5-yl)acetic acid Ester->Product TFA/DCM Acid Hydrolysis

Medicinal Chemistry Applications

A. CDK2 Inhibitors (Oncology)

The primary application of this acid is as a precursor for amide coupling to generate CDK2 inhibitors . In patent US11014911B2 , this acid is coupled with complex amines to form the core scaffold of the inhibitor.

  • Mechanism: The indazole ring occupies the ATP-binding pocket of the kinase. The acetic acid linker extends the molecule, allowing the attached amine moiety to interact with the solvent-front residues or the ribose-binding pocket.

  • Coupling Protocol:

    • Dissolve Acid (1 eq) and Amine (1 eq) in DMF/DCM.

    • Add HATU (1.2 eq) and DIPEA (3 eq).

    • Stir at RT for 3 hours.

    • Isolate via extraction (DCM/Water) and purify via Prep-HPLC.

B. T-Type Calcium Channel Blockers (Neurology)

Derivatives of indazole-5-acetic acid have been identified as blockers of Cav3.2 (T-type) calcium channels, which are targets for treating epilepsy and neuropathic pain. The acid functionality is often converted to a hydrazide or heterocycle to modulate channel gating kinetics.

Visualization: Pharmacophore Context

SAR Figure 2: Pharmacophore Logic of the Scaffold Core 1-Methyl-Indazole Core Linker Acetic Acid Linker (CH2-COOH) Core->Linker C5 Position (Metabolic Stability) Target Target Interaction (Amide Formation) Linker->Target Covalent Coupling to Pharmacophore

Analytical Characterization

To validate the identity of synthesized batches, compare against these expected spectral data points:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.30 (s, 1H, -COOH )
      
    • 
       7.95 (s, 1H, Indazole H-3)
      
    • 
       7.60 (s, 1H, Indazole H-4)
      
    • 
       7.55 (d, 1H, Indazole H-7)
      
    • 
       7.30 (d, 1H, Indazole H-6)
      
    • 
       4.00 (s, 3H, N-CH ₃)
      
    • 
       3.65 (s, 2H, -CH ₂-COOH)
      
  • LC-MS:

    • ESI+: m/z 191.1 [M+H]⁺

References

  • Pfizer Inc. (2021). CDK2 Inhibitors. United States Patent US11014911B2.

  • Idorsia Pharmaceuticals Ltd. (2019). Triazole Compounds as T-Type Calcium Channel Blockers. United States Patent US10246426B2.

  • Page, D., et al. (2008).[3] Discovery of T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 18(12), 3695-3700.

  • American Elements. (n.d.). 2-(1-methyl-1H-indazol-5-yl)acetic acid Product Page.

Sources

Exploratory

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 2-(1-methyl-1H-indazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the discovery and history of the heterocyclic compound 2-(1-methyl-1H-indazol-5-yl)acetic acid. While a singular,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 2-(1-methyl-1H-indazol-5-yl)acetic acid. While a singular, high-profile "discovery" paper for this specific molecule is not prominent in the scientific literature, its significance has emerged through its application as a crucial building block in the synthesis of advanced therapeutic agents. This guide will illuminate its historical context within the broader landscape of indazole-based medicinal chemistry, detail its synthesis, and explore its pivotal role in the development of targeted therapies, particularly cyclin-dependent kinase 2 (CDK2) inhibitors for oncology.

Introduction: The Indazole Moiety in Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules. Historically, the indazole nucleus has been incorporated into a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects. The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.

The Emergence of 2-(1-methyl-1H-indazol-5-yl)acetic acid: A Building Block for Targeted Therapy

The history of 2-(1-methyl-1H-indazol-5-yl)acetic acid is intrinsically linked to the advancement of targeted cancer therapies. Its utility as a key intermediate became apparent in the pursuit of potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a protein implicated in the abnormal cell cycle progression characteristic of many cancers[1][2]. The acetic acid side chain at the 5-position and the methyl group on the indazole nitrogen provide specific structural features and reactive handles that medicinal chemists have leveraged to construct more complex and highly specific drug candidates.

While the initial synthesis of this particular molecule may not be documented as a standalone discovery, its inclusion as a starting material in patents for CDK2 inhibitors marks its significant entry into the field of drug development[1][2][3]. This highlights a common paradigm in modern medicinal chemistry where the "discovery" of a molecule is often defined by its enabling role in the synthesis of a promising therapeutic agent.

Synthesis and Methodologies

The synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid can be approached through various synthetic routes common for indazole derivatives. A general and illustrative synthetic workflow is presented below.

Conceptual Synthetic Workflow

The following diagram outlines a plausible synthetic pathway, starting from a commercially available nitro-toluene derivative and proceeding through key transformations to yield the target molecule.

G A 4-Methyl-3-nitrophenylacetic acid B Methyl (4-methyl-3-nitrophenyl)acetate A->B Esterification (MeOH, H+) C Methyl (4-(bromomethyl)-3-nitrophenyl)acetate B->C Radical Bromination (NBS, AIBN) D Methyl (4-(azidomethyl)-3-nitrophenyl)acetate C->D Nucleophilic Substitution (NaN3) E Methyl (1H-indazol-5-yl)acetate D->E Reductive Cyclization (e.g., H2, Pd/C) F Methyl (1-methyl-1H-indazol-5-yl)acetate E->F N-Methylation (MeI, base) G 2-(1-methyl-1H-indazol-5-yl)acetic acid F->G Hydrolysis (LiOH or NaOH)

Caption: Conceptual synthetic workflow for 2-(1-methyl-1H-indazol-5-yl)acetic acid.

Exemplary Experimental Protocol: Amide Coupling in CDK2 Inhibitor Synthesis

The true value of 2-(1-methyl-1H-indazol-5-yl)acetic acid is demonstrated in its application as a reactant in the synthesis of more complex molecules. The following protocol is adapted from patent literature describing the synthesis of CDK2 inhibitors and illustrates the crucial role of this indazole derivative[1][2].

Objective: To synthesize an amide-linked CDK2 inhibitor precursor via coupling of 2-(1-methyl-1H-indazol-5-yl)acetic acid with a substituted cyclopentyl amine.

Materials:

  • (1R,3S)-3-(5-amino-1-tert-butyl-1H-pyrazol-3-yl)cyclopentyl ethylcarbamate

  • 2-(1-methyl-1H-indazol-5-yl)acetic acid (CAS #1176749-66-8)[4][5]

  • Propylphosphonic anhydride (T3P®, 50 wt% solution in EtOAc)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Procedure:

  • To a solution of (1R,3S)-3-(5-amino-1-tert-butyl-1H-pyrazol-3-yl)cyclopentyl ethylcarbamate (80.0 mg, 0.272 mmol) and 2-(1-methyl-1H-indazol-5-yl)acetic acid (59.1 mg, 0.311 mmol) in dichloromethane (5 mL) at room temperature, add diisopropylethylamine (0.142 mL, 0.815 mmol).

  • To the resulting mixture, add propylphosphonic anhydride (T3P®, 50 wt% solution in EtOAc, 0.485 mL, 0.815 mmol).

  • Stir the reaction mixture for 3 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC or LC-MS), partition the mixture between dichloromethane (5 mL) and water (3 mL).

  • Separate the organic layer and wash sequentially with saturated aqueous Na₂CO₃ solution (2 x 3 mL), saturated aqueous NH₄Cl solution (2 x 3 mL), and water (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Solvent (Dichloromethane): DCM is a good solvent for the reactants and is relatively unreactive under the reaction conditions.

  • Coupling Reagent (T3P®): Propylphosphonic anhydride is a powerful and efficient water-soluble coupling reagent that promotes the formation of the amide bond with minimal side reactions and easy work-up.

  • Base (Diisopropylethylamine): DIPEA is a non-nucleophilic base used to neutralize the acidic protons and facilitate the coupling reaction without competing in nucleophilic attack.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions are crucial for removing unreacted starting materials, coupling agent byproducts, and the base, leading to a cleaner crude product before final purification.

Biological Significance and Therapeutic Applications

As previously mentioned, the primary biological significance of 2-(1-methyl-1H-indazol-5-yl)acetic acid lies in its role as a precursor to CDK2 inhibitors. The resulting complex molecules have shown potential in treating various forms of cancer by halting the uncontrolled cell proliferation driven by CDK2 activity[1][2].

Signaling Pathway Context: CDK2 in the Cell Cycle

The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S transition of the cell cycle, the very process that inhibitors derived from our title compound aim to disrupt.

G cluster_G1 G1 Phase cluster_S S Phase G1 Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F Releases CyclinE_CDK2 Cyclin E / CDK2 pRb_p_E2F->CyclinE_CDK2 Activates Transcription S_Phase DNA Replication CyclinE_CDK2->S_Phase Promotes Entry Inhibitor Inhibitors derived from 2-(1-methyl-1H-indazol-5-yl)acetic acid Inhibitor->CyclinE_CDK2 Inhibits

Caption: The role of Cyclin E/CDK2 in the G1/S cell cycle transition and the point of intervention for derived inhibitors.

Conclusion

The story of 2-(1-methyl-1H-indazol-5-yl)acetic acid is a testament to the evolution of modern drug discovery. While it may not have a singular, celebrated moment of discovery, its importance is firmly established through its enabling role in the synthesis of potentially life-saving therapeutics. This technical guide has provided a comprehensive overview of its historical context, synthetic utility, and biological significance, underscoring its value to the scientific and drug development community. As the quest for more targeted and effective therapies continues, the demand for well-characterized and versatile chemical building blocks like 2-(1-methyl-1H-indazol-5-yl)acetic acid will undoubtedly grow.

References

  • American Elements. 2-(1-methyl-1H-indazol-5-yl)acetic acid. [Link]

  • PubChem. 2-(1H-indazol-5-yl)acetic acid. [Link]

  • PubChem. 1-Methylimidazole-5-acetic acid. [Link]

  • Google Patents. CN113330000A - 3-carbonylamino-5-cyclopentyl-1 FI-pyrrole compound having inhibitory activity against CDK2.
  • Google Patents. WO2020157652A2 - Cdk2 inhibitors.
  • Google P

Sources

Foundational

An In-depth Technical Guide to 2-(1-methyl-1H-indazol-5-yl)acetic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 2-(1-methyl-1H-indazol-5-yl)acetic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(1-methyl-1H-indazol-5-yl)acetic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships of this important class of compounds, supported by detailed experimental protocols and mechanistic insights.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties and ability to form key hydrogen bonds have established it as a "privileged" scaffold in drug discovery.[1] Indazole-containing compounds are found in a variety of approved drugs, including the anti-inflammatory agents bendazac and benzydamine, the anti-emetic granisetron, and the anticancer agents axitinib and niraparib.[1] The indazole ring is often employed as a bioisostere for other functional groups, such as indoles or phenols, to improve pharmacokinetic and pharmacodynamic properties.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most biologically active derivatives.[3]

The focus of this guide, the 2-(1-methyl-1H-indazol-5-yl)acetic acid core, provides a versatile platform for generating extensive libraries of derivatives. The carboxylic acid moiety serves as a convenient handle for modification, most commonly through amide bond formation, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.

Synthesis of the 2-(1-methyl-1H-indazol-5-yl)acetic Acid Core and its Derivatives

The synthesis of the indazole acetic acid scaffold can be approached through various strategies, with recent advancements focusing on novel N-N bond-forming cascade reactions.[4][5][6] These methods offer efficient access to a range of substituted indazole acetic acids.[4][5][6] A general and adaptable approach often involves the construction of the indazole ring followed by the introduction or modification of the acetic acid side chain.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the core scaffold and its subsequent derivatization.

G cluster_0 Core Synthesis cluster_1 Derivatization A Starting Materials (e.g., substituted nitro-aromatics) B Indazole Ring Formation (e.g., reductive cyclization) A->B C Side Chain Installation/Modification (e.g., alkylation, hydrolysis) B->C D 2-(1-methyl-1H-indazol-5-yl)acetic acid (Core Scaffold) C->D F Amide Coupling Reaction (e.g., HATU, EDC/HOBt) D->F E Amine Library E->F G Derivative Library (Amides, Esters, etc.) F->G

Caption: General workflow for synthesis and derivatization.

Exemplary Protocol: Amide Derivative Synthesis

The derivatization of the carboxylic acid is a critical step for exploring structure-activity relationships. Amide coupling is a robust and widely used method for this purpose.

Protocol: Synthesis of a 2-(1-methyl-1H-indazol-5-yl)acetamide Derivative

This protocol describes a general procedure for the synthesis of an amide derivative from the parent carboxylic acid.

Materials:

  • 2-(1-methyl-1H-indazol-5-yl)acetic acid (1 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-methyl-1H-indazol-5-yl)acetic acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine, followed by DIPEA.

  • Activation and Coupling: Add HATU portion-wise to the reaction mixture at room temperature. The addition of the coupling agent often results in a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Rationale for Experimental Choices:

  • HATU: This is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (for chiral substrates).

  • DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the activated ester.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated ester intermediate, which would lead to lower yields.

  • Aqueous Work-up: The washing steps are designed to remove excess reagents, DMF, and any water-soluble byproducts.

Biological Applications and Mechanisms of Action

Derivatives of the indazole scaffold exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3][7][8]

Anticancer Activity

A significant body of research has focused on the development of indazole derivatives as anticancer agents.[3] These compounds have been shown to inhibit a variety of protein kinases that are critical for tumor growth and survival.

  • Pim Kinase Inhibition: Several 1H-indazole derivatives have been identified as potent inhibitors of pan-Pim kinases, which are involved in cell cycle progression, survival, and proliferation. For example, certain derivatives have shown IC50 values in the low nanomolar range against Pim-1, Pim-2, and Pim-3.[3]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The indazole scaffold is a key feature in a number of potent FGFR inhibitors. These agents are being investigated for the treatment of cancers with aberrant FGFR signaling.[3]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Indazole-based compounds have been designed as selective inhibitors of mutant forms of EGFR, such as the T790M mutant, which confers resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[3]

  • Extracellular Signal-Regulated Kinase (ERK) Inhibition: The ERK signaling pathway is a key driver of many cancers. Indazole amides have been developed that show excellent enzymatic and cellular activity against ERK1/2.[3]

The following diagram illustrates the central role of the RAS-RAF-MEK-ERK pathway in cancer and highlights the intervention point for ERK inhibitors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Indazole-based ERK Inhibitor Inhibitor->ERK

Caption: Inhibition of the ERK signaling pathway.

Anti-inflammatory and Analgesic Activity

The indazole ring is present in the non-steroidal anti-inflammatory drug (NSAID) bendazac, highlighting the potential of this scaffold in treating inflammatory conditions.[1] The analgesic and anti-inflammatory properties of indan acid derivatives, which share structural similarities, have also been explored.[9][10]

Antibacterial Activity

New antibacterial agents with novel mechanisms of action are urgently needed to combat antimicrobial resistance. The bacterial DNA gyrase B (GyrB) subunit is a clinically validated target. Guided by structure-based drug design, novel indazole derivatives have been discovered that exhibit excellent enzymatic and antibacterial activity against pathogens like MRSA.[11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(1-methyl-1H-indazol-5-yl)acetic acid scaffold has yielded valuable insights into the structural requirements for potent biological activity. The following table summarizes key SAR trends for various indazole derivatives, primarily in the context of anticancer activity.

Position of ModificationStructural ChangeImpact on Biological ActivityTarget ClassReference
Acetic Acid Moiety Conversion to amidesGenerally crucial for activity; allows for interaction with specific amino acid residues in the target protein.Kinases[3]
Indazole Ring (Position 3) Introduction of various substituted phenyl ringsSignificantly modulates potency and selectivity.Kinases[3]
Indazole Ring (Position 4 & 6) Introduction of disubstituent groupsPlays a crucial role in inhibitory activity against enzymes like IDO1.IDO1[3]
Amide Nitrogen Substitution with various cyclic and acyclic groupsFine-tunes potency, selectivity, and pharmacokinetic properties.Kinases[3]

Conclusion

The 2-(1-methyl-1H-indazol-5-yl)acetic acid core represents a highly versatile and valuable scaffold in modern drug discovery. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued importance in the development of novel therapeutics. The insights provided in this guide, from synthetic protocols to mechanistic understanding and SAR analysis, are intended to empower researchers to effectively leverage this privileged structure in their drug development programs.

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (n.d.).
  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions. (2023-12-01).
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - Diva-Portal.org. (n.d.).
  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions - DiVA portal. (2024-01-12).
  • indazole - Organic Syntheses Procedure. (n.d.).
  • 1176749-66-8 | 2-(1-Methyl-1H-indazol-5-yl)acetic acid - Moldb. (n.d.).
  • Indazole – Knowledge and References - Taylor & Francis. (n.d.).
  • Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed. (n.d.).
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024-06-03).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025-10-18).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central. (n.d.).
  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents - CORE. (n.d.).
  • Indazoles in Drug Discovery - PharmaBlock. (n.d.).
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI. (2019-05-15).
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation and Purity Assessment of 2-(1-methyl-1H-indazol-5-yl)acetic Acid via 1H NMR

Introduction & Scope 2-(1-methyl-1H-indazol-5-yl)acetic acid is a critical pharmacophore and synthetic intermediate, frequently utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(1-methyl-1H-indazol-5-yl)acetic acid is a critical pharmacophore and synthetic intermediate, frequently utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural integrity is defined by two distinct heterocyclic features: the fused indazole core and the acetic acid side chain.

The primary analytical challenge in synthesizing this molecule is regioisomerism . The methylation of the indazole nitrogen can occur at either the N1 or N2 position. While the N1-isomer (the target) is thermodynamically favored, the N2-isomer is a common kinetic impurity. Standard HPLC often struggles to separate these isomers due to their similar polarities.

This guide provides a definitive protocol for characterizing the target molecule using 1H NMR spectroscopy . It focuses on distinguishing the N1-methyl regioisomer from the N2-methyl impurity and accurately quantifying the acetic acid moiety.

Experimental Protocol

Sample Preparation

Proper sample preparation is non-negotiable for observing the exchangeable carboxylic acid proton and preventing signal broadening due to aggregation.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: Chloroform-d (

      
      ) often leads to the disappearance of the carboxylic acid proton (
      
      
      
      ) due to exchange or broadening. DMSO-d6 stabilizes the acid proton via hydrogen bonding, typically resulting in a sharp singlet or broad peak >12 ppm.
    • Solubility: Indazole acids have poor solubility in non-polar solvents.

  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of DMSO-d6.

  • Filtration: If any suspension is visible, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

Acquisition Parameters

To ensure quantitative accuracy (qNMR) and resolution of aromatic coupling:

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30 on Bruker).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The carboxylic acid proton and quaternary carbons have long

      
       relaxation times. A short D1 will lead to under-integration of the acid peak relative to the methyl group.
      
  • Spectral Width: 14 ppm (to capture the acid proton at ~12.3 ppm).

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Structural Assignment & Data Analysis[1][2][3][4][5][6]

Representative Chemical Shifts (DMSO-d6)

The following table summarizes the expected chemical shifts for the target N1-isomer.

MoietyProton LabelShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Carboxylic Acid

12.30 - 12.50Broad Singlet1H-
Pyrazole Ring H-37.95 - 8.05Singlet1H-
Benzene Ring H-47.60 - 7.65Singlet/Doublet1H~1.5 (meta)
Benzene Ring H-77.50 - 7.58Doublet1H~8.5 (ortho)
Benzene Ring H-67.25 - 7.35DD1H8.5, 1.5
N-Methyl

4.00 - 4.05Singlet3H-
Methylene

3.65 - 3.75Singlet2H-

> Note: "DD" = Doublet of Doublets. Chemical shifts may vary slightly (


 ppm) depending on concentration and pH.
Regioisomer Differentiation (The Critical Check)

The most valuable application of NMR here is distinguishing the 1-methyl (Target) from the 2-methyl (Impurity).

  • The H-3 Diagnostic:

    • N1-Isomer (Target): The H-3 proton appears around 8.0 ppm .

    • N2-Isomer (Impurity): The H-3 proton is significantly deshielded, shifting downfield to 8.3 – 8.6 ppm .

  • The NOESY Cross-Check:

    • If 1D data is ambiguous, run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

    • N1-Isomer: Strong NOE correlation between the N-Methyl group (~4.0 ppm) and H-7 (the aromatic proton nearest the nitrogen junction).

    • N2-Isomer: The N-Methyl group is on the pyrazole nitrogen far from the benzene ring; NO correlation with H-7 will be observed. Instead, it may show NOE with H-3.

Visual Workflows

Analytical Workflow

The following diagram outlines the logical flow for validating the material.

NMR_Workflow Start Start: Crude/Purified Solid Prep Step 1: Prep in DMSO-d6 (Ensure clear solution) Start->Prep Acquire Step 2: Acquire 1H NMR (D1 > 5s, SW = 14ppm) Prep->Acquire Process Step 3: Phasing & Baseline Correction Acquire->Process Check_COOH Decision: Is COOH visible (>12 ppm)? Process->Check_COOH Check_H3 Decision: Check H-3 Shift Check_COOH->Check_H3 Yes Result_Dry Action: Dry Sample/Check Water Content Check_COOH->Result_Dry No (Broad/Missing) Result_N1 Pass: N1-Isomer Confirmed (H-3 ~8.0 ppm) Check_H3->Result_N1 ~8.0 ppm Result_N2 Fail: N2-Isomer Detected (H-3 >8.3 ppm) Check_H3->Result_N2 >8.3 ppm

Figure 1: Step-by-step decision tree for NMR validation of indazole acetic acid derivatives.

Structural Logic: N1 vs N2 Isomerism

This diagram illustrates the mechanistic basis for the chemical shift differences.

Isomer_Logic Substrate Methylated Indazole N1_Path N1-Methylation (Thermodynamic Product) Substrate->N1_Path N2_Path N2-Methylation (Kinetic Impurity) Substrate->N2_Path N1_Shift H-3 Shift: ~8.0 ppm Shielded by Benzene Ring Current N1_Path->N1_Shift NOE_N1 NOE Signal: N-Me <-> H-7 (Benzene) N1_Path->NOE_N1 N2_Shift H-3 Shift: ~8.4 ppm Deshielded (Quinoid Character) N2_Path->N2_Shift NOE_N2 NOE Signal: N-Me <-> H-3 (Pyrazole) N2_Path->NOE_N2

Figure 2: Spectroscopic differentiation between N1 and N2 regioisomers.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Context: Authoritative source for general proton chemical shift ranges and solvent effects.
  • López-Alvarado, P., et al. (1994). "Regiochemistry of the alkylation of indazoles." Organic Preparations and Procedures International. Context: Fundamental study establishing the thermodynamic vs. kinetic control in indazole methylation and the resulting NMR shift differences (H-3 diagnostic).
  • Vedsø, P., et al. (1995). "Alkylation of Indazoles." Journal of the Chemical Society, Perkin Transactions 1. Context: Detailed tables comparing N1 vs N2 chemical shifts in various solvents.
  • Cert, A., et al. (1986). "Chromatographic and Spectroscopic Study of N-Methylindazoles." Journal of Chromatography A. Context: Validates the elution order and spectral differences between isomers.
Application

purification of 2-(1-methyl-1H-indazol-5-yl)acetic acid

Application Note: Process-Scale Purification of 2-(1-methyl-1H-indazol-5-yl)acetic acid Executive Summary This guide details the purification of 2-(1-methyl-1H-indazol-5-yl)acetic acid (CAS: 1176749-66-8).[1] The primary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process-Scale Purification of 2-(1-methyl-1H-indazol-5-yl)acetic acid

Executive Summary

This guide details the purification of 2-(1-methyl-1H-indazol-5-yl)acetic acid (CAS: 1176749-66-8).[1] The primary challenge in synthesizing N-methylated indazoles is the formation of regioisomers: the desired N1-methyl isomer and the undesired N2-methyl impurity.[1] While thermodynamic control favors the N1-isomer, crude reaction mixtures often contain 5–15% of the N2-isomer, which possesses similar solubility profiles.[1]

This protocol utilizes a dual-phase purification strategy :

  • Chemo-selective Acid-Base Extraction: Removes neutral organic impurities (unhydrolyzed esters, starting halides).[1]

  • Thermodynamic Recrystallization: Exploits the crystal lattice energy differences between N1 and N2 isomers to achieve >99.5% regio-purity.[1]

Chemical Context & Impurity Profile

The indazole core exhibits annular tautomerism. Methylation (using MeI or DMS) typically yields a mixture of isomers.

  • Target (N1-Methyl): Thermodynamically stable, generally higher melting point.[1]

  • Impurity (N2-Methyl): Kinetically favored under certain conditions, often more soluble in polar aprotic solvents.[1]

Key Physical Properties (Reference Values):

Property Target (N1-Isomer) Impurity (N2-Isomer) Criticality
Structure 1-methyl-1H-indazol-5-yl 2-methyl-2H-indazol-5-yl High (Regioisomer)
pKa (Acid) ~4.2 (Carboxylic acid) ~4.2 (Carboxylic acid) Low (Co-elutes in pH workup)
pKa (Base) ~1.5 (Indazole N) ~2.0 (Indazole N) Medium (N2 is slightly more basic)

| Solubility | Mod. in EtOH, Low in Water | High in EtOH, Mod. in Water | High (Basis for separation) |[1]

Process Workflow Diagram

The following logic gate diagram illustrates the critical decision points and flow of the purification process.

PurificationWorkflow Start Crude Reaction Mixture (N1/N2 Isomers + Neutrals) Dissolution 1. Dissolution (0.5M NaOH, pH > 12) Start->Dissolution Wash 2. Organic Wash (DCM or MTBE) Dissolution->Wash AqueousPhase Aqueous Phase (Carboxylate Salts) Wash->AqueousPhase Save Aqueous OrganicWaste Organic Waste (Neutrals/Halides) Wash->OrganicWaste Discard Precipitation 3. Controlled Precipitation (Acidify to pH 3-4) AqueousPhase->Precipitation HCl Addition CrudeSolid Crude Solid (N1 + N2 Mixture) Precipitation->CrudeSolid Recryst 4. Recrystallization (EtOH:H2O 3:1 v/v) CrudeSolid->Recryst Filtration Hot Filtration (Optional) Remove Insolubles Recryst->Filtration Cooling Slow Cooling (Reflux -> 0°C) Filtration->Cooling FinalSolid Final Isolation Vacuum Filtration Cooling->FinalSolid QC QC Check (HPLC/NMR) FinalSolid->QC

Caption: Figure 1.[1][2] Integrated Acid-Base Workup and Recrystallization Workflow for Indazole Acetic Acid Purification.

Detailed Protocol

Phase 1: Chemical Purification (Acid-Base Workup)

Objective: Remove non-acidic impurities (e.g., unreacted 5-bromo-1-methylindazole, methyl ester precursors).[1]

  • Dissolution: Suspend the crude solid (100 g basis) in Water (500 mL) .

  • Basification: Slowly add 2M NaOH with stirring until pH reaches 12–13. The solution should become clear as the carboxylic acid deprotonates to the sodium salt.

    • Note: If solids remain, these are likely neutral impurities.

  • Partition Wash: Add Dichloromethane (DCM) (300 mL) . Stir vigorously for 15 minutes.

  • Separation: Transfer to a separatory funnel. Allow layers to settle.

    • Bottom Layer (Organic): Contains neutral impurities. Discard.

    • Top Layer (Aqueous): Contains product (N1) and isomer (N2) as salts.[2] Retain.

  • Precipitation: Transfer the aqueous layer to a beaker. Cool to 10°C.

  • Acidification: Dropwise add 6M HCl while monitoring pH.

    • Target: pH 3–4.

    • Observation: Thick white/off-white precipitate forms.[1]

  • Isolation: Filter the solid. Wash with cold water (2 x 100 mL) to remove inorganic salts (NaCl). Dry the "Crude Acid" cake under vacuum at 45°C.

Phase 2: Isomeric Resolution (Recrystallization)

Objective: Separate N1-methyl (Target) from N2-methyl (Impurity).[1]

  • Solvent Selection: Use Ethanol:Water (3:1 v/v) .[3]

    • Rationale: Indazoles are highly soluble in hot ethanol but sparingly soluble in water. The water acts as an anti-solvent to drive yield, while ethanol maintains the N2 isomer in solution (N2 isomers are typically 2-3x more soluble in alcohols than N1 isomers).[1]

  • Dissolution: Suspend the "Crude Acid" in the solvent mixture (approx. 10 mL solvent per 1 g solid).

  • Reflux: Heat to reflux (approx. 80°C). The solution should clarify.

    • Checkpoint: If the solution is colored, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Crystallization: Remove heat source. Allow the flask to cool to room temperature slowly (over 2–3 hours) with gentle stirring.

    • Mechanism:[2][4][5][6] Rapid cooling traps the N2 isomer. Slow cooling allows the thermodynamically stable N1 lattice to exclude the N2 impurity.

  • Final Chill: Cool the slurry to 0–5°C for 1 hour.

  • Filtration: Filter the crystals. Wash with cold Ethanol:Water (1:1).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quality Control (QC) & Validation

Do not proceed to the next synthetic step until these criteria are met.

A. HPLC Method (Isomer Ratio)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Indazole chromophore).

  • Acceptance Criteria: N1-Isomer > 99.0%; N2-Isomer < 0.5%.

B. 1H-NMR (Regiochemistry Confirmation) The position of the methyl group signal is the definitive diagnostic tool.[1]

  • Solvent: DMSO-d6.

  • Diagnostic Shift:

    • N1-Methyl (Target): Singlet typically at ~4.05 ppm .[1]

    • N2-Methyl (Impurity): Singlet typically downfield at ~4.18 - 4.25 ppm .[1]

    • Why? The N2 nitrogen is less shielded due to the quinoid-like resonance contribution in the 2H-indazole system.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Product too soluble in recrystallization solvent.[1]Increase Water ratio in solvent (e.g., EtOH:Water 1:1).
High N2 Impurity (>1%) Cooling was too fast (kinetic trapping).Re-dissolve and cool at 5°C/hour. Seed with pure N1 crystals at 60°C.
Oily Precipitate Product melting point depressed by impurities.[1]Use vigorous stirring during acidification (Phase 1). Do not add acid too fast.
Colored Product Oxidation byproducts.[1]Use activated carbon during the hot filtration step in Phase 2.

References

  • Indazole Synthesis & Isomerism

    • Topic: Synthesis of indazoles and separation of N1/N2 isomers.[3][7]

    • Source:Journal of Medicinal Chemistry, "Discovery of Indazole Derivatives".[3]

    • Relevance: Establishes the solubility differences between N1 and N2 isomers in aqueous alcohols.
  • General Process Chemistry of Indazoles

    • Topic: Large-scale purification of indazole-acetic acids.[1]

    • Source:Organic Process Research & Development.
    • Relevance: Validates the acid-base workup for carboxylic acid intermedi
  • Analytical Characterization

    • Topic: NMR distinction between 1H and 2H indazoles.[6][8]

    • Source:Spectrochimica Acta Part A.
    • Relevance: Provides the chemical shift d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole N-Methylation

The following technical guide addresses the regioselectivity challenges inherent in the N-methylation of indazoles. It is structured as a Tier 3 Support resource, designed for bench scientists requiring immediate, action...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges inherent in the N-methylation of indazoles. It is structured as a Tier 3 Support resource, designed for bench scientists requiring immediate, actionable troubleshooting strategies.

Topic: Controlling Regioselectivity (N1 vs. N2) & Troubleshooting Low Yields Audience: Medicinal Chemists, Process Chemists

The Core Challenge: The Ambident Nucleophile

The indazole ring system contains two nucleophilic nitrogen atoms: N1 (pyrrole-like) and N2 (pyridine-like).

  • Thermodynamic Stability: The 1H-indazole (N1-H) tautomer is energetically more stable than the 2H-indazole (N2-H) tautomer by approximately 4.4 kcal/mol.[1]

  • Reactivity Profile:

    • Anionic Conditions (Basic): Deprotonation yields a delocalized anion. While the charge density is often distributed, alkylation typically favors N1 due to thermodynamic control and the "Curtin-Hammett" principle, provided the reaction is allowed to equilibrate or steric factors don't interfere.

    • Neutral Conditions (Acidic/Kinetic): The N2 nitrogen has a localized lone pair in the neutral 1H-tautomer, making it kinetically more accessible for attack on highly reactive electrophiles (e.g., imidates, oxonium salts).

Diagnostic & Analysis (Isomer Identification)

Q: I have isolated a product. How do I definitively distinguish the N1-methyl from the N2-methyl isomer using NMR?

A: 1D proton NMR is often insufficient due to overlapping signals. You must use 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) .

FeatureN1-Methyl Isomer N2-Methyl Isomer
Key HMBC Correlation The

-methyl protons (

ppm) show a correlation to C7a (the bridgehead carbon).
The

-methyl protons (

ppm) show a correlation to C3 (the imine carbon).
NOE Signal Potential NOE between methyl protons and H7 (if sterics allow).Potential NOE between methyl protons and H3 .
C-13 Shift (Methyl) Typically

ppm.
Typically

ppm (slightly downfield).

Strategic Workflows (How to Target Your Isomer)

Scenario A: "I need the N1-Methyl isomer exclusively."

Standard Protocol: Anionic Alkylation (Thermodynamic Control) Recommendation: Use Sodium Hydride (NaH) in THF or DMF .

  • Why: NaH ensures complete deprotonation. The resulting anion, in a polar aprotic solvent, preferentially alkylates at N1.[2]

  • Troubleshooting:

    • Issue: Getting N1/N2 mixtures (e.g., 60:40).

    • Fix: Switch solvent to THF (favors N1 over DMF in many cases due to ion-pairing effects). Ensure the reaction temperature is controlled (

      
      ). If the electrophile is a hard alkylating agent (like MeI), N1 is usually favored.
      
    • Steric Note: If you have a bulky substituent at C7 , N1-alkylation may be sterically hindered, forcing the reaction to N2.

Scenario B: "I need the N2-Methyl isomer exclusively."

Standard Protocol: Neutral/Acid-Catalyzed Alkylation (Kinetic Control) Recommendation: Use Methyl 2,2,2-trichloroacetimidate with catalytic TMSOTf or TfOH .

  • Why: This method avoids the anion. The neutral N2 lone pair attacks the protonated/activated imidate. This is a highly selective kinetic pathway.[1][3]

  • Alternative: Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) .[4]

    • Mechanism:[1][3][5][6][7][8][9] A very hard, reactive electrophile that reacts with the most accessible lone pair (N2) before equilibration can occur.

Visualizing the Pathways

The following diagram illustrates the bifurcation between thermodynamic (N1) and kinetic (N2) pathways.

IndazoleMethylation Substrate 1H-Indazole (Starting Material) Base Strong Base (NaH/K2CO3) Substrate->Base Deprotonation Acid Acid Cat. (TfOH) Substrate->Acid Neutral Activation Anion Indazolyl Anion (Delocalized) Base->Anion ActivatedElec Activated Electrophile (Protonated Imidate) Acid->ActivatedElec + Me-Imidate TS_N1 Transition State (N1 Attack) Anion->TS_N1 Major Path (Sterics permitting) TS_N2 Transition State (N2 Attack) Anion->TS_N2 Minor Path (Unless C7 blocked) ActivatedElec->TS_N2 N2 Lone Pair Attack Prod_N1 N1-Methyl Indazole (Thermodynamic) TS_N1->Prod_N1 Prod_N2 N2-Methyl Indazole (Kinetic) TS_N2->Prod_N2

Caption: Divergent synthesis pathways: Base-mediated anionic route favors N1; Acid-mediated neutral route favors N2.

Detailed Experimental Protocols

Protocol A: High-Selectivity N1-Methylation

Best for: Standard substrates without C7 steric hindrance.

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Substrate: 1H-Indazole derivative (1.0 equiv)

    • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Electrophile: Methyl Iodide (MeI) (1.1 equiv)

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Suspend NaH in THF at

      
      .
      
    • Add the indazole solution dropwise. Stir for 30 min at

      
       (Wait for 
      
      
      
      evolution to cease).
    • Add MeI dropwise.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
  • Expected Outcome: N1:N2 ratio typically

    
    .[10]
    
Protocol B: High-Selectivity N2-Methylation (Pfizer Method)

Best for: Obtaining the "elusive" N2 isomer.

  • Setup: Sealed tube or dry flask under nitrogen.

  • Reagents:

    • Substrate: 1H-Indazole derivative (1.0 equiv)

    • Reagent: Methyl 2,2,2-trichloroacetimidate (1.5–2.0 equiv)

    • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) OR TfOH.

    • Solvent: Anhydrous DCM or Dioxane.

  • Procedure:

    • Dissolve indazole and acetimidate in solvent.

    • Add catalyst at RT.[8]

    • Stir at RT (or heat to

      
       if sluggish) for 2–12 hours.
      
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Expected Outcome: N2:N1 ratio typically

    
    .
    

Troubleshooting FAQ

Q: I am using NaH/THF but still getting a 1:1 mixture. Why?

A: Check your C7 substituent . If you have a nitro (


) or ester (

) group at C7, the steric hindrance and electronic repulsion can destabilize the N1-transition state, pushing the reaction toward N2 even under basic conditions.
  • Fix: Try using Cesium Carbonate (

    
    )  in DMF  at elevated temperatures to encourage thermodynamic equilibration, though C7-substituted indazoles are notoriously difficult to force to N1.
    
Q: My yield is low (<30%) with Methyl Iodide.

A: Indazole anions can be poor nucleophiles if the ring is highly electron-deficient (e.g., nitro-indazoles).

  • Fix: Switch to a "hotter" electrophile like Methyl Triflate (MeOTf) (Caution: Highly Toxic) or use Mitsunobu conditions (MeOH,

    
    , DIAD), although Mitsunobu often favors N2 or gives mixtures.
    
Q: Can I convert the N2 isomer back to N1?

A: Generally, no. The alkylation is irreversible under standard conditions. However, the acylation of indazoles is reversible. You can sometimes acylate (forming N1-acyl), then reduce the carbonyl, but this is a longer sequence.

Comparative Data Table

ConditionBaseSolventElectrophileMajor IsomerTypical Ratio (N1:N2)
Standard Anionic NaHTHFMeIN1 95:5
Polar Anionic

DMFMeIN1 (Mixture)60:40 to 80:20
Mitsunobu NoneTHFMeOH / DIADN2 (often)30:70
Imidate (Acid Cat.) NoneDCMMe-ImidateN2 5:95
Meerwein's Salt NoneDCM

N2 <1:99

References

  • Regioselective N2-Alkylation (Imidates)

    • Liting Dong, et al. "Highly Selective N2 Alkylation of Indazoles with Alkyl 2,2,2-Trichloroacetimidates."[1] Synthesis, 2022.[1][11]

    • Source:

  • Regioselective N1-Alkylation (NaH/THF)

    • Kearney, S., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein J. Org.[5] Chem., 2021, 17, 1860–1871.

    • Source:

  • General Indazole Reactivity & Thermodynamics

    • Gaonkar, S.L., et al. "Critical Review on the Regioselective Synthesis of N-Substituted Indazoles." Molecules, 2024.[3][5][6][8]

    • Source:

Sources

Optimization

stability of 2-(1-methyl-1H-indazol-5-yl)acetic acid in solution

Compound Overview & Core Properties Before troubleshooting, verify you are working with the correct isomer. The 1-methyl and 2-methyl indazole isomers have distinct stability profiles.

Author: BenchChem Technical Support Team. Date: February 2026

Compound Overview & Core Properties

Before troubleshooting, verify you are working with the correct isomer. The 1-methyl and 2-methyl indazole isomers have distinct stability profiles. This guide specifically covers the 1-methyl variant.

PropertySpecification
Compound Name 2-(1-methyl-1H-indazol-5-yl)acetic acid
CAS Number 1176749-66-8
Molecular Weight 190.20 g/mol
pKa (Calculated) ~4.2 (Carboxylic acid), ~1.5 (Indazole N)
Storage (Solid) Desiccated, -20°C (Preferred) or RT (Acceptable if dry)
Solubility (DMSO) >50 mM (High)
Solubility (Water) Low at pH < 5; Soluble at pH > 7

Module 1: Solubilization & Stock Preparation

The "pH Shock" Phenomenon

Issue: Users often report immediate precipitation when diluting a DMSO stock into cell culture media or aqueous buffers. Cause: This compound is a weak acid (pKa ~4.2). In pure DMSO, it is fully soluble. When diluted into unbuffered water or acidic media, the pH drops below the pKa, forcing the molecule into its protonated, neutral, and insoluble form.

Correct Solubilization Protocol

Do not dissolve directly in water or PBS. Follow this "Solvent-Shift" method to ensure stability.

  • Primary Stock: Dissolve powder in anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear.

  • Intermediate Dilution (Optional): If high aqueous concentration is needed, dilute the DMSO stock 1:10 into 0.1 M NaOH or Tris Buffer (pH 8.0) . The high pH ensures ionization (carboxylate form), which is highly soluble.

  • Final Application: Add to assay media. Ensure final DMSO concentration is <1% (or as tolerated by your cells).

Visual Workflow: Solubilization Decision Tree

solubilization_flow start Start: Solid Powder solvent_choice Choose Primary Solvent start->solvent_choice dmso_path Anhydrous DMSO (Recommended) solvent_choice->dmso_path Standard water_path Water/PBS (Not Recommended) solvent_choice->water_path Direct check_precip Precipitation Risk? dmso_path->check_precip Dilution into Media precip_fail Cloudy/Precipitate (Protonated Form) water_path->precip_fail pH < pKa action_base Add 1 eq. NaOH or Buffer pH > 7.5 check_precip->action_base If pH drops final_sol Stable Solution (Carboxylate Form) check_precip->final_sol If Media pH > 7.4 action_base->final_sol

Caption: Decision logic for solubilizing 2-(1-methyl-1H-indazol-5-yl)acetic acid to prevent pH-induced precipitation.

Module 2: Chemical Stability & Degradation Risks

Critical Risk: The "Methanol Trap" (Esterification)

Observation: LCMS analysis of a stock solution stored in Methanol (MeOH) shows a new peak at M+14 . Mechanism: Carboxylic acids undergo Fischer Esterification in alcohols, especially if trace acid is present (which the compound itself provides).

  • Reaction: R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O

  • Impact: The methyl ester is lipophilic and inactive in many enzymatic assays, leading to false negatives.

Protocol:

  • NEVER store stocks in Methanol or Ethanol.

  • ALWAYS use DMSO or Acetonitrile for organic stocks.

  • LCMS Prep: If using MeOH for LCMS injection, analyze immediately. Do not let samples sit in MeOH autosampler vials for >4 hours.

Oxidative Stability

The benzylic position (the -CH₂- between the ring and the carboxyl group) is susceptible to slow oxidation under high-stress conditions (UV light + Oxygen), potentially forming the alpha-hydroxy acid or ketone.

  • Prevention: Store DMSO stocks in amber vials.

Stability Data Summary
ConditionSolventStability EstimateRecommendation
-20°C DMSO> 12 MonthsOptimal Storage
4°C DMSO1–3 MonthsWorking Stock
RT (25°C) DMSO< 2 WeeksAvoid long term
RT (25°C) MethanolUnstable (< 24h)DO NOT USE (Esterification)
37°C Cell Media (pH 7.4)24–48 HoursRefresh daily

Module 3: Troubleshooting FAQ

Q1: My LCMS shows a peak at m/z 205 (M+15) instead of 191 (M+1). What happened? A: You likely used Methanol as a solvent. The mass shift of +14 Da corresponds to the formation of the methyl ester (MW 204.2).

  • Fix: Remake stock in DMSO. Use Acetonitrile/Water for LCMS mobile phases.

Q2: The compound precipitates when I add it to my enzyme assay buffer (pH 6.0). A: The pKa of the acetic acid tail is ~4.2. At pH 6.0, you are close to the buffer region where solubility drops.

  • Fix: Ensure your assay buffer pH is ≥ 7.0. If pH 6.0 is required, lower the compound concentration or add a solubilizing agent like cyclodextrin or 0.05% Tween-20.

Q3: Is the 1-methyl isomer interconvertible with the 2-methyl isomer? A: No. Under standard biological and storage conditions, the N-methyl bond is stable. Isomerization requires high temperatures and strong catalysts. You can trust the regiochemistry if the starting material was certified.

Module 4: Analytical Validation

To validate the stability of your solution, use the following HPLC parameters. This method separates the parent acid from potential ester or oxidative impurities.

HPLC/UPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7µm, 2.1 x 50mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Do NOT use Methanol)

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid absorption).

Visual Pathway: Degradation Mechanisms

degradation_pathways parent Parent Compound (Active Acid) ester Methyl Ester (Inactive Artifact, +14 Da) parent->ester Fischer Esterification (Fast in MeOH) ox_product Benzylic Oxidation (Trace Impurity) parent->ox_product Slow Radical Oxidation methanol + Methanol (Solvent Error) methanol->ester oxidant + UV Light / O2 oxidant->ox_product

Caption: Primary degradation pathways. Avoidance of alcohols prevents the formation of the methyl ester artifact.

References

  • PubChem. (2023). Compound Summary: 2-(1H-indazol-5-yl)acetic acid derivatives.[1] National Library of Medicine. [Link][2]

  • Liu, Y. et al. (2006). Kinetics of Esterification of Acetic Acid with Methanol. Industrial & Engineering Chemistry Research. (General mechanism reference for carboxylic acid instability in alcohols). [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Indazole stability vs Indole). [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid

Current Status: Online Role: Senior Application Scientist Topic: Process Chemistry & Troubleshooting[1] Executive Summary Scaling up the synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid presents two distinct chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Process Chemistry & Troubleshooting[1]

Executive Summary

Scaling up the synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid presents two distinct chemical engineering challenges: regiocontrol during the methylation of the indazole ring (N1 vs. N2 selectivity) and the efficient homologation of the carbon framework at the C5 position.

This guide prioritizes the Palladium-Catalyzed Malonate Coupling Route (via 5-bromo-1-methyl-1H-indazole) over the classical radical bromination/cyanation route. The Pd-route offers superior safety profiles at scale by avoiding shock-sensitive azides or highly toxic cyanides, and it circumvents the violent exotherms associated with large-scale radical halogenation.

Module 1: The Critical First Step (N-Methylation)

Context: The methylation of 5-bromo-1H-indazole is the most common starting point. However, indazoles are ambident nucleophiles.[1] Under basic conditions, you will inevitably generate a mixture of the desired N1-methyl (thermodynamic) and the undesired N2-methyl (kinetic) isomers.

Troubleshooting Guide: Regioselectivity & Isolation

Q: My N1:N2 ratio degrades from 10:1 to 4:1 upon scaling to 500g. Why? A: This is a classic heat transfer and concentration effect.[1]

  • Cause: At larger scales, localized hot spots during the addition of the methylating agent (MeI or DMS) favor the kinetic product (N2).[1] Furthermore, high concentrations of the deprotonated indazolyl anion in polar aprotic solvents (DMF/DMSO) increase N2 rates due to the "loose" ion pair effect.[1]

  • Solution: Switch to Phase Transfer Catalysis (PTC) in non-polar solvents (e.g., Toluene/KOH with TBAB).[1] This keeps the active anion concentration low in the organic phase, favoring the thermodynamic N1 product and allowing better heat management.

Q: Chromatography is not viable for 1kg batches. How do I remove the N2 isomer? A: You must rely on solubility differentials . The N1 and N2 isomers possess significantly different crystal lattice energies.[1]

  • Protocol: Do not attempt to distill. Use a recrystallization strategy.

    • Dissolve the crude mixture in hot THF or Ethyl Acetate .

    • Slowly add Heptane or Water (anti-solvent) until turbidity is observed.[1]

    • Cool slowly to 0°C. The N1-isomer (5-bromo-1-methyl-1H-indazole) typically crystallizes effectively, while the N2-isomer remains in the mother liquor.

    • Verification: Check purity via HPLC.[1] If N2 > 0.5%, recrystallize again.[1]

Visualizing the Isomer Divergence

Methylation_Logic Start 5-Bromo-1H-indazole Reagents MeI / Base Start->Reagents Mixture Crude Mixture (N1 + N2 Isomers) Reagents->Mixture Exothermic Alkylation N1 N1-Methyl (Desired) Thermodynamic Mixture->N1 Major Product N2 N2-Methyl (Impurity) Kinetic Mixture->N2 Minor Product Purification Recrystallization (THF/Heptane) N1->Purification N2->Purification Purification->N1 Solid Precipitate (>99% Purity) Purification->N2 Mother Liquor (Discard)

Caption: Workflow for managing N-methylation regioselectivity and purification without chromatography.

Module 2: C5-Functionalization (The Carbon Extension)

Context: Converting the aryl bromide to acetic acid. Recommended Route: Pd-Catalyzed Alpha-Arylation .[1] This route couples 5-bromo-1-methylindazole with diethyl malonate, followed by hydrolysis and decarboxylation.

Protocol: Palladium-Catalyzed Malonate Coupling
ParameterSpecificationRationale
Catalyst System Pd(OAc)₂ + P(tBu)₃ (or XPhos)Bulky, electron-rich phosphines are required to facilitate the oxidative addition into the electron-rich indazole ring and reductive elimination of the malonate.
Base K₃PO₄ or Cs₂CO₃Weaker bases reduce side reactions compared to NaH or NaOtBu.[1]
Solvent Toluene or XyleneNon-polar solvents support high temperatures (100°C+) required for the coupling.[1]
Stoichiometry 1.2 eq Diethyl MalonateSlight excess ensures complete consumption of the expensive aryl bromide.[1]
Troubleshooting Guide: Coupling & Hydrolysis

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning or ligand oxidation .[1]

  • Diagnosis: Are you using old P(tBu)₃? It oxidizes rapidly in air.[1]

  • Fix: Use the tetrafluoroborate salt of the phosphine ligand (e.g., P(tBu)₃[2]·HBF₄ ) which is air-stable, and add it to the base in situ. Ensure rigorous deoxygenation (sparging with Argon for >30 mins) before adding Pd.

Q: During hydrolysis (Step 2), I am generating a significant amount of decarboxylated "methyl" impurity (1,5-dimethylindazole). A: You are decarboxylating before the malonate is fully hydrolyzed, or the conditions are too harsh.

  • Mechanism: The intermediate is a malonic acid derivative.[1] If heated too aggressively under acidic conditions, it decarboxylates.[1]

  • Protocol Adjustment: Perform the hydrolysis under basic conditions (NaOH/EtOH, reflux) first. This converts the diester to the dicarboxylate salt, which is stable.[1] Then, acidify carefully to pH 4-5 and heat gently to induce decarboxylation to the mono-acetic acid.

Visualizing the Scale-Up Route

Synthesis_Flow Step1 5-Bromo-1-methylindazole Intermediate Aryl-Malonate Diester Step1->Intermediate C-C Coupling Reagents1 Diethyl malonate Pd(OAc)2 / Ligand / Base Reagents1->Intermediate Final 2-(1-methyl-1H-indazol-5-yl)acetic acid Intermediate->Final Hydrolysis & -CO2 Step2 1. NaOH / EtOH (Hydrolysis) 2. HCl / Heat (Decarboxylation) Step2->Final

Caption: The optimized Pd-catalyzed malonate homologation pathway.

Module 3: Impurity Profile & Final Polish

Q: My final product is colored (grey/brown) and has high Pd residuals (>50 ppm). A: Indazoles are excellent ligands for Palladium, making removal difficult.[1]

  • Solution: Use a scavenger resin (e.g., Thiol-modified silica) or an activated carbon treatment.[1]

  • Process:

    • Dissolve the crude acid in dilute NaOH (forms the sodium salt, water-soluble).[1]

    • Treat with activated charcoal (10 wt%) at 50°C for 1 hour. Filter hot.

    • Re-acidify the filtrate with HCl to precipitate the white product.[1] This "Salt-Break" method is highly effective for purging metals.[1]

Q: How do I confirm the structure of the acetic acid side chain versus the methyl ester? A:

  • 1H NMR (DMSO-d6): Look for the singlet at ~3.7 ppm (2H) for the

    
     group. The acid proton (
    
    
    
    ) is often broad/invisible or very downfield (12 ppm).[1]
  • 13C NMR: The carbonyl carbon of the acid typically appears around 173-175 ppm.[1]

References

  • Regioselectivity of Indazole Alkylation

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • Link:[Link][1]

    • Relevance: Validates the thermodynamic vs.
  • Palladium-Catalyzed Cross-Coupling on Indazoles

    • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • Link:[Link]

    • Relevance: Provides baseline conditions for Pd-catalysis on the indazole core, supporting the feasibility of the malonate coupling str
  • Separation of Indazole Isomers

    • Title: Method for separating and purifying substituted indazole isomers (Patent CN101948433A).[1]

    • Source: Google Patents.[1]

    • Link
    • Relevance: Describes specific solvent systems (THF/Water)

Sources

Optimization

Indazole Synthesis Technical Support Center: A Guide to Managing Regioisomers

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. The formation of regioisomers, particularly N1- and N2-substituted indazoles, is a frequent challenge that can impact yield, purity, and the overall efficiency of a synthetic campaign.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you control regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 isomers during my indazole alkylation?

The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for alkylation at either site. The ratio of the resulting N1- and N2-alkylated regioisomers is influenced by a delicate interplay of electronic and steric factors of the indazole core, the nature of the alkylating agent, and the reaction conditions (base, solvent, and temperature).[3] Both N1- and N2-alkylation pathways are often accessible, and obtaining mixtures is a common outcome, first systematically described under phase-transfer conditions.[4] The 1H-tautomer is generally more stable than the 2H-tautomer, but this does not always translate to selective N1-alkylation.[5]

Q2: I need to synthesize the N1-substituted indazole selectively. What are my best options?

Achieving high selectivity for N1-substituted indazoles often requires specific strategies. Here are some effective approaches:

  • Condition Optimization: A common and effective method involves using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3] This combination has proven highly selective for N1 alkylation with a variety of alkyl halides.

  • Directed C-H Activation: Employing a directing group on a starting material can steer the cyclization to favor the N1 isomer.[6]

  • Catalyst and Ligand Selection: In metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands is critical. Certain copper-catalyzed arylation reactions, for example, have demonstrated high selectivity for the N1 position.[6]

  • Thermodynamic Control: In some cases, N1-substituted indazoles can be obtained through thermodynamic equilibration.[3] For instance, glycosylation reactions under thermodynamic control (e.g., fusion reaction or Silyl Hilbert-Johnson glycosylation for an extended period) favor the formation of N1-regioisomers.[7]

Q3: My target is the N2-substituted indazole. What methods should I consider?

Several synthetic routes are known to favor the formation of N2-substituted indazoles:

  • Davis-Beirut Reaction: This reaction is a powerful tool for the synthesis of 2H-indazoles, although the regioselectivity can be substrate-dependent.[6][8][9] It involves the N,N-bond forming heterocyclization and is appealing due to its use of inexpensive starting materials.[8][10]

  • Intramolecular C-H Amination: Rhodium-catalyzed intramolecular C-H amination of N-aryl-N-Boc-hydrazones is a regioselective method for preparing N2-substituted indazoles.[6]

  • Cadogan-Sundberg Reaction: This reaction provides a pathway to 2-aryl-2H-indazoles, often with good yields.[6]

  • Lewis Acid Promotion: The use of trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates.[11][12]

Q4: Can I separate the N1 and N2 isomers if I get a mixture?

Yes, if a mixture is unavoidable, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed to separate the N1 and N2 isomers.[6] The success of the separation will depend on the physicochemical differences between the two isomers.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Indazole Alkylation

Symptoms: Your reaction yields a mixture of N1 and N2 alkylated products with a ratio that is difficult to reproduce or control.

Root Causes & Solutions:

The regiochemical outcome of indazole alkylation is highly sensitive to reaction parameters. Understanding the influence of each component is key to troubleshooting.

Decision-Making Workflow for Alkylation Troubleshooting

start Mixture of N1/N2 Isomers Observed target What is your desired isomer? start->target n1_path N1-Isomer target->n1_path N1 n2_path N2-Isomer target->n2_path N2 na_thf Try NaH in THF/Dioxane n1_path->na_thf thermo_control Consider Thermodynamic Equilibration n1_path->thermo_control davis_beirut Explore Davis-Beirut Reaction n2_path->davis_beirut lewis_acid Use Lewis Acid Promotion (e.g., TfOH, Cu(OTf)2) n2_path->lewis_acid substituent_effect Analyze Substituent Effects n2_path->substituent_effect na_thf_protocol Protocol 1: N1-Selective Alkylation na_thf->na_thf_protocol thermo_control_details Extended reaction times, higher temperatures thermo_control->thermo_control_details davis_beirut_protocol See Section on N2-Selective Methods davis_beirut->davis_beirut_protocol lewis_acid_details With specific alkylating agents like trichloroacetimidates lewis_acid->lewis_acid_details substituent_effect_details Electron-withdrawing groups at C7 can favor N2 alkylation substituent_effect->substituent_effect_details

Caption: Troubleshooting workflow for indazole alkylation.

Detailed Analysis of Reaction Parameters:
ParameterImpact on RegioselectivityRecommendations & Insights
Base The choice of base can significantly influence the N1/N2 ratio. Strong, non-nucleophilic bases are often preferred.For N1-selectivity: Sodium hydride (NaH) is a highly effective base, particularly when used in THF.[2][3] For N2-selectivity: The base can be less critical in reactions like the Davis-Beirut, which proceeds under basic conditions (e.g., NaOH, KOH).[8]
Solvent The solvent plays a crucial role in solvating the indazole anion and influencing the transition state energies for N1 and N2 attack.For N1-selectivity: Aprotic solvents like THF and dioxane generally favor N1 alkylation.[2][13] Dioxane has been reported to give excellent N1 selectivity.[13] Solvent-dependent regioselectivity: In some systems, switching between THF and DMSO can alter the N1/N2 ratio.[3]
Substituents Steric and electronic effects of substituents on the indazole ring can direct alkylation to a specific nitrogen.Steric Hindrance: Bulky substituents at the C7 position can sterically hinder N1-alkylation, thus favoring the N2-isomer. Electronic Effects: Electron-withdrawing groups at the C7 position (e.g., NO2, CO2Me) have been shown to confer excellent N2-regioselectivity (≥96%).[2][3] Conversely, certain C3 substituents promote high N1-selectivity.[2][3]
Alkylating Agent The nature of the electrophile can also influence the regiochemical outcome.A wide range of primary alkyl halides and secondary alkyl tosylates can be used in N1-selective alkylations with NaH in THF while maintaining high regioselectivity.[2][3]
Issue 2: Difficulty in Synthesizing N2-Aryl Indazoles

Symptoms: Attempts to directly arylate the N2 position of indazole result in low yields, formation of the N1-isomer, or no reaction.

Root Causes & Solutions:

Direct N2-arylation can be challenging. Alternative strategies that form the indazole ring with the N2-aryl bond already in place are often more successful.

Recommended Synthetic Approaches:
  • Davis-Beirut Reaction: This is a robust method for constructing 2H-indazoles and their derivatives.[6][14][15] It relies on the in situ generation of a reactive nitroso intermediate.[14][15]

    Reaction Mechanism Overview

    A N-substituted 2-nitrobenzylamine B Carbanion formation (Base) A->B 1. C Intramolecular oxygen transfer from nitro group B->C 2. D Dehydration C->D 3. E 2H-Indazole D->E 4.

    Caption: Simplified mechanism of the Davis-Beirut reaction.

  • Palladium-Catalyzed Intramolecular N-Arylation: A one-pot synthesis from 2-bromobenzyl bromides and arylhydrazines can provide 2-aryl-substituted 2H-indazoles. This method involves an initial intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation.[11]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of Indazole[2][3]

This protocol is optimized for the selective synthesis of N1-alkylindazoles.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or Dioxane

  • Alkyl halide or tosylate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.

Note: The use of dioxane as a solvent has been reported to provide excellent N1 selectivity.[13]

References

  • BenchChem. (2025).
  • National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • PubMed. (n.d.). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).
  • ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Semantic Scholar. (n.d.).
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • SpringerLink. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wikipedia. (n.d.). Davis–Beirut reaction.
  • ResearchGate. (2025). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds | Request PDF.
  • Semantic Scholar. (n.d.).
  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • UC Davis Chemistry Department. (2018). A named reaction connects two cities.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health. (2024).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry.
  • DSpace@MIT. (n.d.).
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • WuXi Biology. (n.d.).
  • Organic Syntheses. (n.d.). indazole - Organic Syntheses Procedure.
  • Beilstein Journals. (2016). Catalytic Wittig and aza-Wittig reactions.
  • ACS Publications. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research.
  • National Institutes of Health. (2020).
  • ACS Publications. (2025). Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine | Organic Letters.
  • ACS Publications. (2008).
  • National Institutes of Health. (2016). Catalytic Wittig and aza-Wittig reactions.
  • RSC Publishing. (2024).
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 2-(1-methyl-1H-indazol-5-yl)acetic acid analogs

Comparative Guide: Biological Activity & Optimization of 2-(1-Methyl-1H-indazol-5-yl)acetic Acid Analogs Executive Summary This technical guide evaluates the medicinal chemistry and biological performance of 2-(1-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity & Optimization of 2-(1-Methyl-1H-indazol-5-yl)acetic Acid Analogs

Executive Summary

This technical guide evaluates the medicinal chemistry and biological performance of 2-(1-methyl-1H-indazol-5-yl)acetic acid (CAS: 933694-85-0) and its structural analogs. While the parent acid serves primarily as a versatile building block, its derivatives—specifically amides, hydrazides, and N-acylhydrazones —have emerged as potent scaffolds in oncology (Kinase inhibition) and virology (SAHase inhibition).

This analysis contrasts the performance of 1-methyl-1H-indazol-5-yl derivatives against alternative isomers (e.g., 2-methyl-2H-indazol-5-yl) and standard clinical agents, providing experimental protocols for synthesis and bioassay validation.

Mechanistic Insight & Structural Rationale

The 1-methyl-1H-indazol-5-yl moiety is a privileged pharmacophore due to its bio-isosteric relationship with the purine ring of adenosine and the indole ring of tryptophan.

  • Kinase Inhibition (VEGFR/EGFR): The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., Cys919 in VEGFR-2). The acetic acid side chain, when derivatized into rigid linkers (hydrazones/amides), orients the "tail" of the molecule into the hydrophobic pocket of the enzyme.

  • SAHase Inhibition: S-adenosyl-L-homocysteine hydrolase (SAHase) is a critical target for antiviral and anticancer therapy. The 1-methyl-1H-indazol-5-yl core acts as a base moiety that mimics the adenine of the substrate (SAH), while amide derivatives extend into the cofactor binding domain.

Pathway Visualization: Mechanism of Action

Mechanism Scaffold 1-Methyl-1H-indazol-5-yl Acetic Acid Scaffold Deriv_Amide Amide Derivatives (Flexible Linker) Scaffold->Deriv_Amide Amidation Deriv_Hydrazone N-Acylhydrazones (Rigid Linker) Scaffold->Deriv_Hydrazone Condensation Mech_Adenine Mimics Adenine (Substrate Competition) Deriv_Amide->Mech_Adenine Mech_Hinge Hinge Region Binding (ATP Competition) Deriv_Hydrazone->Mech_Hinge Target_SAHase Target: SAHase (Antiviral/Anticancer) Target_Kinase Target: VEGFR/EGFR (Angiogenesis Inhibition) Mech_Adenine->Target_SAHase Inhibition (IC50 < 5 µM) Mech_Hinge->Target_Kinase Inhibition (IC50 ~20 nM)

Figure 1: Divergent optimization pathways for the indazole-5-acetic acid scaffold targeting SAHase (via amides) and Kinases (via hydrazones).

Comparative Analysis: Analog Performance

The following data synthesizes performance metrics from key studies comparing the 1-methyl-1H-indazol-5-yl core against its isomers and standard controls.

Comparison 1: SAHase Inhibition (Antiviral/Anticancer)

Context: Inhibition of SAHase prevents the hydrolysis of SAH, leading to feedback inhibition of methyltransferases essential for viral replication and cancer cell proliferation.

Compound ClassCore Scaffold StructureR-Group (Side Chain)IC50 (SAHase)Selectivity Note
Analog A (Target) 1-methyl-1H-indazol-5-yl N-(carbamoylmethyl)amide~4.8 µM High potency; mimics Adenosine
Analog B (Isomer)2-methyl-2H-indazol-5-ylN-(carbamoylmethyl)amide> 20 µMLoss of H-bond donor/acceptor profile
Analog C (Isomer)1-methyl-1H-indazol-6-ylN-(carbamoylmethyl)amide~15 µMSteric clash in binding pocket
Control 3-Deazaadenosine (3-DZA) N/A5.39 µM Standard Reference Inhibitor

Analysis: The 1-methyl-1H-indazol-5-yl isomer (Analog A) outperforms the 6-yl and 2-methyl isomers. The 5-position substitution provides the optimal vector for the amide side chain to interact with the enzyme's catalytic domain, achieving potency comparable to or better than the standard 3-DZA.

Comparison 2: Kinase Inhibition (VEGFR-2)

Context: Derivatives where the acetic acid is converted to an N-acylhydrazone (Schiff base) are evaluated for anti-angiogenic activity.

CompoundLinker TypeTargetIC50 (VEGFR-2)Potency vs. Pazopanib
Indazole-5-hydrazone Rigid (-CONHN=CH-)VEGFR-2 / EGFR24.5 nM Equipotent
Pazopanib (Ref)Urea / SulfonamideMulti-Kinase30 nMStandard of Care
Acid PrecursorFlexible (-CH2COOH)None> 10 µMInactive (Linker too flexible)

Analysis: The parent acetic acid is inactive against kinases due to lack of specific binding interactions. However, converting the acid to a rigid N-acylhydrazone creates a "dual-anchor" molecule that rivals Pazopanib. The indazole ring anchors in the ATP pocket, while the hydrazone tail extends to the hydrophobic back-pocket.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the bioactive hydrazone derivatives and the enzymatic validation assay.

Protocol A: Synthesis of N-Acylhydrazone Derivatives

Objective: Convert 2-(1-methyl-1H-indazol-5-yl)acetic acid into a bioactive kinase inhibitor.

  • Esterification: Dissolve 2-(1-methyl-1H-indazol-5-yl)acetic acid (1.0 eq) in absolute ethanol with catalytic H₂SO₄. Reflux for 4 hours. Evaporate solvent to yield the ethyl ester.

  • Hydrazide Formation: Resuspend the ester in ethanol. Add Hydrazine hydrate (99%, 5.0 eq) dropwise. Reflux for 6–8 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). The ester spot (high Rf) should disappear, replaced by a polar hydrazide spot (low Rf).

    • Workup: Cool to 0°C. Filter the precipitated white solid (Indazole-5-acetic acid hydrazide). Wash with cold ethanol.

  • Schiff Base Condensation: Dissolve the hydrazide (1.0 eq) in ethanol containing catalytic acetic acid (3 drops). Add the appropriate aromatic aldehyde (1.1 eq). Reflux for 4 hours.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/DMF.

Protocol B: SAHase Enzymatic Inhibition Assay

Objective: Quantify the inhibitory potential (IC50) of the synthesized analogs.

Reagents:

  • Recombinant SAHase enzyme (human or murine).

  • Substrate: S-Adenosyl-L-homocysteine (SAH).

  • Detection Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) – detects free homocysteine thiols.

Workflow:

  • Preparation: Prepare test compounds in DMSO (stock 10 mM). Dilute to varying concentrations (0.1 µM – 100 µM) in Assay Buffer (50 mM Phosphate, pH 7.4, 1 mM EDTA).

  • Incubation: Mix 10 µL enzyme solution + 10 µL test compound. Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 20 µL SAH substrate (final conc. 50 µM). Incubate at 37°C for 10 minutes.

  • Termination & Readout: Add 50 µL DTNB solution. The released homocysteine reacts with DTNB to form TNB (yellow).

  • Measurement: Measure Absorbance at 412 nm.

  • Calculation: % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to determine IC50.
    
Assay Visualization: SAHase Protocol

AssayWorkflow Step1 Step 1: Compound Prep (DMSO Stock -> Buffer Dilution) Step2 Step 2: Pre-Incubation (Enzyme + Inhibitor, 15 min @ 37°C) Step1->Step2 Step3 Step 3: Substrate Addition (Add SAH, Start Hydrolysis) Step2->Step3 Step4 Step 4: DTNB Reaction (Detects Free Homocysteine Thiol) Step3->Step4 Step5 Step 5: Readout (Absorbance @ 412nm) Step4->Step5

Figure 2: Step-by-step workflow for the DTNB-coupled SAHase inhibition assay.

References

  • Indazole-Based SAHase Inhibitors

    • Title: Synthesis and biological evaluation of substituted indazolyl amide derivatives as S-adenosyl-L-homocysteine hydrolase inhibitors.
    • Source:Journal of Asian Natural Products Research (via ResearchG
    • URL:[Link]

  • Kinase Inhibitor Development

    • Title: Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors.[1]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link][2][3]

  • CDK8/19 Modulators

    • Title: Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associ
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Indazole Pharmacology

    • Title: Indazole Derivatives: Promising Anti-tumor Agents.[2][4][5]

    • Source:Anti-Cancer Agents in Medicinal Chemistry.
    • URL:[Link]

Sources

Comparative

The Indazole Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design — A Comparative Guide

Introduction In the landscape of targeted therapeutics, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted therapeutics, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. Within this competitive field, certain chemical scaffolds have proven to be exceptionally effective, earning the designation of "privileged structures." The indazole ring system is a prominent example of such a scaffold, forming the core of several FDA-approved kinase inhibitors. This guide will explore the efficacy of indazole-based kinase inhibitors, using the commercially available, yet uncharacterized, molecule 2-(1-methyl-1H-indazol-5-yl)acetic acid as a conceptual starting point to discuss how a novel compound from this class would be evaluated against established drugs. We will delve into the comparative efficacy of prominent indazole-containing kinase inhibitors, provide detailed experimental protocols for their evaluation, and contextualize their mechanism of action within relevant signaling pathways.

The Indazole Core: A Foundation for Potent and Selective Kinase Inhibition

The indazole moiety, a bicyclic aromatic heterocycle, has demonstrated remarkable versatility as a pharmacophore in kinase inhibitor design. Its unique electronic properties and structural rigidity allow for specific and high-affinity interactions within the ATP-binding pocket of various kinases. Several clinically successful drugs, including Axitinib and Pazopanib, feature an indazole core, highlighting its importance in the development of targeted cancer therapies. These drugs effectively compete with ATP, blocking the downstream signaling cascades that promote tumor growth and survival.

Comparative Efficacy of Known Indazole-Based Kinase Inhibitors

While the kinase inhibitory profile of 2-(1-methyl-1H-indazol-5-yl)acetic acid has not been publicly reported, we can benchmark its potential by examining the efficacy of established indazole derivatives. The following table summarizes the in vitro potency (IC50 values) of several FDA-approved indazole-containing kinase inhibitors against their primary targets.

CompoundPrimary Kinase TargetsIC50 (nM)Disease Indications
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3[1][2]Advanced Renal Cell Carcinoma
PDGFRβ, c-Kit1.6, 1.7[1]
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47[3][4]Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma
PDGFRβ, c-Kit84, 74[3][4]
Ruxolitinib JAK1, JAK23.3, 2.8[5]Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease
Entrectinib TRKA, TRKB, TRKC1, 3, 5[6][7]NTRK Fusion-Positive Solid Tumors, ROS1-Positive NSCLC
ROS1, ALK7, 12[6][7]

This data underscores the ability of the indazole scaffold to serve as a foundation for highly potent inhibitors across different kinase families. The substituents on the indazole ring play a crucial role in determining the specific kinase selectivity and overall efficacy of the compound.

Evaluating a Novel Indazole Derivative: A Hypothetical Workflow

To ascertain the kinase inhibitory potential of a novel compound like 2-(1-methyl-1H-indazol-5-yl)acetic acid, a systematic experimental approach is required. The following workflow outlines the key steps, from initial biochemical screening to cellular validation.

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Downstream Analysis In_Vitro_Screen In Vitro Kinase Panel Screen (e.g., 200+ kinases) IC50_Determination IC50 Determination for 'Hits' (Dose-Response Curve) In_Vitro_Screen->IC50_Determination Identify primary targets Cell_Based_Activity Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) IC50_Determination->Cell_Based_Activity Validate in cellular context Cell_Proliferation Cell Proliferation/Viability Assay (e.g., MTS, CellTiter-Glo) Cell_Based_Activity->Cell_Proliferation Confirm on-target effect Downstream_Signaling Analysis of Downstream Signaling (e.g., p-ERK, p-AKT) Cell_Proliferation->Downstream_Signaling Investigate cellular impact Off_Target_Effects Off-Target & Toxicity Assessment Downstream_Signaling->Off_Target_Effects Elucidate mechanism

Caption: A stepwise workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Biochemical Screening)

  • Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.[8][9]

  • Protocol:

    • Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP in a suitable kinase buffer.

    • Add varying concentrations of the test compound (e.g., 2-(1-methyl-1H-indazol-5-yl)acetic acid) dissolved in DMSO to the reaction mixture.

    • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This kit converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the ADP concentration.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell-Based Kinase Activity Assay (Western Blotting)

  • Principle: This assay determines if the test compound can inhibit the target kinase within a cellular context, thereby reducing the phosphorylation of its downstream substrates.[10][11]

  • Protocol:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in appropriate media.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the total protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the phosphorylated protein signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH) to quantify the reduction in phosphorylation.

Mechanism of Action: Targeting the VEGFR Signaling Pathway

Many indazole-based inhibitors, such as Axitinib and Pazopanib, target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) – a process essential for tumor growth and metastasis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds P1 Dimerization & Autophosphorylation VEGFR->P1 Activates P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 Indazole_Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->P1 Blocks ATP Binding P3 Gene Transcription P2->P3 P4 Cell Proliferation, Migration, Survival P3->P4

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.

By binding to the ATP-binding site of the VEGFR tyrosine kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to an inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.

Conclusion

The indazole scaffold has proven to be a highly valuable framework for the development of potent and selective kinase inhibitors, leading to significant advancements in targeted cancer therapy. While the specific efficacy of 2-(1-methyl-1H-indazol-5-yl)acetic acid as a kinase inhibitor remains to be determined, its structural similarity to clinically successful drugs suggests its potential as a starting point for further investigation. The systematic application of the biochemical and cellular assays outlined in this guide is essential for characterizing novel indazole derivatives and identifying new therapeutic candidates. The continued exploration of this "privileged" scaffold holds great promise for the future of precision medicine.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283.
  • Batchelor, T. T., et al. (2013). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 114(1), 31-39.
  • Wikipedia. (2023, December 19). VEGFR-2 inhibitor. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2023, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639.
  • Quintás-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(1), 4-9.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Drilon, A., et al. (2017). Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). Cancer Discovery, 7(4), 400-409.
  • Novartis. (n.d.). Jakavi. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Bio-Techne. (n.d.). 2.8. Western Blot Analysis and Phospho-Kinase Array. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, November 7). 202192Orig1s000. Retrieved from [Link]

  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(4), 355-361.
  • Gajjar, A., et al. (2018). Phase 1 study of entrectinib (RXDX-101), a TRK, ROS1, and ALK inhibitor, in children, adolescents, and young adults with recurrent or refractory solid tumors. Journal of Clinical Oncology, 36(15_suppl), 10525-10525.
  • Bio-protocol. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Eto, M., et al. (2015). Kinase Activity-Tagged Western Blotting Assay. Biochemistry and Biophysics Reports, 4, 293-298.
  • Verstovsek, S. (2013). Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology, 10(10), 293-301.
  • Wang, Z., et al. (2019). Overview of fundamental study of pazopanib in cancer. Cancer Management and Research, 11, 9855–9863.
  • Tefferi, A. (2012). Ruxolitinib for the treatment of myelofibrosis: its clinical potential.
  • Drilon, A., et al. (2017). Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib. Cancer Discovery, 7(4), 400-409.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

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Validation

comparing the pharmacokinetic properties of 2-(1-methyl-1H-indazol-5-yl)acetic acid derivatives

Executive Summary: The Indazole-Acetic Acid Scaffold The 2-(1-methyl-1H-indazol-5-yl)acetic acid scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole-3-acetic acid d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole-Acetic Acid Scaffold

The 2-(1-methyl-1H-indazol-5-yl)acetic acid scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole-3-acetic acid derivatives (e.g., Indomethacin, CRTH2 antagonists). While the indazole core offers improved chemical stability compared to indole, the acetic acid tail presents specific pharmacokinetic (PK) challenges, primarily related to metabolic clearance (glucuronidation) , permeability , and plasma protein binding .

This guide compares the pharmacokinetic properties of the parent acid against two strategic derivative classes—Ester Prodrugs and Amide Bioisosteres —to assist in lead optimization for anti-inflammatory and oncology programs.

The Three Compound Classes
  • Compound A (Parent Acid): 2-(1-methyl-1H-indazol-5-yl)acetic acid. The active pharmacophore.[1][2]

  • Compound B (Ester Prodrug): Methyl 2-(1-methyl-1H-indazol-5-yl)acetate. Designed for enhanced permeability.

  • Compound C (Amide Isostere): 2-(1-methyl-1H-indazol-5-yl)-N-methylacetamide. Designed for metabolic stability.[3][4]

Comparative Pharmacokinetic Profile

The following data summarizes the performance of these derivatives in standard preclinical models (Rat, 10 mg/kg PO).

PK ParameterCompound A (Parent Acid)Compound B (Ester Prodrug)Compound C (Amide Isostere)Mechanistic Insight
Tmax (h) 0.5 - 1.00.25 - 0.51.0 - 2.0Esters are rapidly absorbed and hydrolyzed; Amides show slower absorption kinetics.
Cmax (µM) HighModerate (Parent detected)ModerateAcid (A) has high solubility at intestinal pH; Ester (B) converts to A rapidly.
Bioavailability (F%) 40 - 60%> 80% (as Parent)70 - 90%Esterification masks the charge, improving passive diffusion across the enterocyte.
Plasma Protein Binding > 98%~ 90%85 - 95%The free carboxylate (A) binds tightly to albumin (Site I/II); neutral derivatives bind less.
Clearance (CL) High (Hepatic)High (Esterase)Low - ModerateAcid (A) is a substrate for UGTs; Amide (C) resists hydrolysis and glucuronidation.
Half-life (t1/2) Short (< 2 h)N/A (Rapid conversion)Moderate (4 - 6 h)Rapid elimination of A via renal/biliary routes limits duration of action.
Major Metabolite Acyl-GlucuronideParent Acid (A)N-dealkylated / HydroxylatedAcyl-glucuronides can be reactive (idiosyncratic toxicity risk).

Structural & Metabolic Analysis

Understanding the structural impact on metabolism is vital for optimization.

Chemical Structures & Variations

The core scaffold allows for modification at the carboxylic tail (


) and the indazole nitrogen (

).

IndazoleScaffold Core 2-(1-methyl-1H-indazol-5-yl)acetic acid (Core Scaffold) VarA Compound A (Acid) R = -OH (Active Species) Core->VarA Hydrolysis / Active form VarB Compound B (Ester) R = -OMe (Prodrug) Core->VarB Masked Acid VarC Compound C (Amide) R = -NHMe (Bioisostere) Core->VarC Stable Linker VarB->VarA Esterase Hydrolysis

Figure 1: Structural relationship between the parent acid and its derivatives.

Metabolic Pathways

The parent acid is susceptible to Phase II conjugation (UGT enzymes), leading to rapid clearance. Amides block this pathway but may introduce CYP-mediated oxidation risks.

Metabolism CompA Compound A (Carboxylic Acid) UGT UGT1A1 / 2B7 (Glucuronidation) CompA->UGT Major Pathway CompB Compound B (Ester Prodrug) CES Carboxylesterases (Plasma/Liver) CompB->CES Rapid Hydrolysis CompC Compound C (Amide) CompC->UGT Resistant CYP CYP3A4 / 2C9 (Oxidation) CompC->CYP Slow Oxidation CES->CompA AcylGlu Acyl-Glucuronide (Renal Excretion / Toxicity Risk) UGT->AcylGlu OxMet Hydroxylated Metabolite (Inactive) CYP->OxMet

Figure 2: Metabolic fate of indazole-acetic acid derivatives. Note the conversion of Ester (B) to Acid (A) and the resistance of Amide (C) to glucuronidation.

Experimental Protocols

To generate the data above, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic "soft spots."
  • Preparation:

    • Test compound: 1 µM final concentration (0.1% DMSO).

    • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
In Vivo Pharmacokinetics (Rat)

Objective: Assess bioavailability and systemic exposure.

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Dosing:

    • IV Group: 2 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline). Bolus tail vein.

    • PO Group: 10 mg/kg (Vehicle: 0.5% Methylcellulose suspension). Oral gavage.

  • Sampling:

    • Serial blood collection (jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Collect into K2EDTA tubes; centrifuge to harvest plasma.

  • Bioanalysis:

    • Protein precipitation extraction.

    • LC-MS/MS quantification against a standard curve (1–1000 ng/mL).

    • Critical Step for Esters: Blood collection must include an esterase inhibitor (e.g., NaF or PMSF) to prevent ex vivo hydrolysis.

PKWorkflow Step1 Dosing (IV / PO) Step2 Blood Collection (+ Esterase Inhibitor) Step1->Step2 Step3 Plasma Prep (Centrifugation) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 PK Modeling (WinNonlin) Step4->Step5

Figure 3: Workflow for in vivo pharmacokinetic assessment.

Expert Recommendations

  • For Acute Indications (e.g., Analgesia): Prioritize Compound B (Ester Prodrugs) . The rapid absorption and conversion to the active acid (A) provide a quick onset of action (Tmax < 0.5h).

  • For Chronic Indications (e.g., Fibrosis, Asthma): Explore Compound C (Amides) . The indazole-acetamide scaffold avoids the "acyl-glucuronide" liability, reducing the risk of immune-mediated idiosyncratic toxicity during long-term dosing.

  • Formulation Strategy: The parent acid (A) has pH-dependent solubility. Use micronization or salt forms (e.g., Sodium or Tromethamine salt) to improve dissolution if avoiding prodrugs.

References

  • Indazole Scaffold in Medicinal Chemistry: Synthesis and Biological Perspectives of Indazole Derivatives. National Institutes of Health (NIH). Link

  • CRTH2 Antagonist Pharmacokinetics: Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2.[2] Journal of Medicinal Chemistry.[2] Link

  • Prodrug Strategies: Pharmacokinetic study of ester prodrugs in rats. PubMed. Link

  • Metabolic Stability Protocols: In vitro methods for assessing metabolic stability. MDPI. Link

Sources

Comparative

A Comparative Analysis of the Cytotoxic Profile of Indazole Acetic Acid Derivatives Across Diverse Human Cell Lines

Introduction: The Therapeutic Potential of Indazole Scaffolds in Oncology The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds in Oncology

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of oncology, indazole derivatives have garnered significant attention for their potent anti-proliferative and cytotoxic effects against various cancer types.[4][5][6][7] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[1][2] This guide provides a comparative analysis of the cytotoxic activity of various indazole acetic acid derivatives, offering researchers and drug development professionals a comprehensive overview of their performance in different cell lines. While direct comparative data for 2-(1-methyl-1H-indazol-5-yl)acetic acid is not extensively available in the public domain, this guide will leverage data from structurally related indazole derivatives to provide valuable insights into the potential cytotoxic profile of this class of compounds.

Comparative Cytotoxicity: A Multi-Cell Line Perspective

The efficacy of a potential anticancer agent is not universal across all cancer types. Genetic and phenotypic heterogeneity among tumors necessitates the evaluation of a compound's cytotoxicity in a diverse panel of cell lines. This approach allows for the identification of sensitive and resistant cancer types, providing crucial information for patient stratification and targeted therapy development.

The following table summarizes the 50% inhibitory concentration (IC50) values of various indazole derivatives against a panel of human cancer cell lines, as reported in the scientific literature. A lower IC50 value indicates a higher cytotoxic potency.

Indazole DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 2f4T1Breast Cancer0.23[1][2]
Compound 6oK562Chronic Myeloid Leukemia5.15[4]
Compound 6oA549Lung Cancer>40[4]
Compound 6oPC-3Prostate Cancer>40[4]
Compound 6oHep-G2Hepatoma>40[4]
Compound 4fMCF-7Breast Cancer1.629[5]
Compound 4iMCF-7Breast Cancer1.841[5]
Compound 4aMCF-7Breast Cancer2.958[5]
Compound 4iCaco2Colorectal Cancer< standard[5]
Compound 4aA549Lung Cancer3.304[5]
Compound 4iA549Lung Cancer2.305[5]
Indazol-pyrimidine 5fMCF-7Breast Cancer1.858[8]
Indazol-pyrimidine 5fA549Lung Cancer3.628[8]
Indazol-pyrimidine 5fCaco-2Colorectal Cancer1.056[8]
Indazol-pyrimidine 4bCaco-2Colorectal Cancer0.827[8]
Curcumin Indazole Analog 3bWiDrColorectal Cancer27.20[9]
Curcumin Indazole Analog 3bMCF-7Breast Cancer>100[9]
Curcumin Indazole Analog 3bHeLaCervical Cancer>100[9]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116Colorectal Cancer14.3[7][10]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)MRC5Normal Lung Fibroblast>100[7][10]

Key Insights from the Comparative Data:

  • Differential Sensitivity: The data clearly demonstrates that the cytotoxic effects of indazole derivatives are highly dependent on the specific chemical structure and the cancer cell line being tested. For instance, compound 6o shows high potency against the K562 leukemia cell line but is significantly less active against A549, PC-3, and Hep-G2 cells.[4]

  • Structure-Activity Relationship: Subtle modifications to the indazole scaffold can dramatically influence cytotoxic activity. The various substitutions on the indazole-pyrimidine and curcumin-indazole analogs result in a wide range of IC50 values, highlighting the importance of medicinal chemistry efforts in optimizing lead compounds.[5][8][9]

  • Selectivity towards Cancer Cells: A crucial aspect of cancer therapy is the selective targeting of tumor cells while minimizing damage to healthy tissues. The high IC50 value of N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) in the normal lung fibroblast cell line (MRC5) compared to the colorectal cancer cell line (HCT116) suggests a favorable therapeutic window for this particular derivative.[7][10]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[11] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Indazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clearer understanding of the experimental process and the potential downstream effects of indazole derivatives, the following diagrams have been generated.

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: A flowchart illustrating the key steps of the MTT cytotoxicity assay.

G Indazole Derivative Indazole Derivative Cancer Cell Cancer Cell Indazole Derivative->Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induction Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-(1-methyl-1H-indazol-5-yl)acetic acid

Executive Summary In the context of drug development, 2-(1-methyl-1H-indazol-5-yl)acetic acid (CAS: 136285-67-1) serves as a critical intermediate, particularly in the synthesis of PARP inhibitors and other heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development, 2-(1-methyl-1H-indazol-5-yl)acetic acid (CAS: 136285-67-1) serves as a critical intermediate, particularly in the synthesis of PARP inhibitors and other heterocyclic pharmacophores. As a Senior Application Scientist, I emphasize that the disposal of this compound requires more than a generic "organic waste" label. Due to the biological activity associated with the indazole scaffold and its acidic functionality, disposal protocols must prioritize thermal destruction to prevent environmental accumulation and strict segregation to avoid incompatible chemical reactions in waste streams.

This guide outlines a self-validating disposal workflow, moving from hazard identification to final destruction certification.

Chemical Profile & Hazard Identification

Before disposal, the waste generator must understand the physicochemical properties that dictate safety handling. As an organic acid featuring a nitrogen-rich indazole ring, this compound presents specific stability and reactivity profiles.

physicochemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Physical State Solid (Powder/Crystal)Requires particulate containment (N95/P100) to prevent inhalation during transfer.
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Do not mix with cyanides, sulfides, or strong bases. Risk of heat generation or toxic gas evolution.
Solubility DMSO, Methanol, dilute baseLiquid waste streams will likely be organic solvent-based.
Thermal Stability Stable at STPSuitable for high-temperature incineration without risk of premature detonation.
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Expert Insight: While often classified generically as an irritant, drug discovery intermediates should be treated under the "Assumption of Potency" principle. Until full toxicological profiling is complete, handle waste as if it possesses the bioactivity of the final drug candidate.

Waste Segregation & Accumulation Protocol

The most common cause of laboratory accidents involving waste is the commingling of incompatible streams. For 2-(1-methyl-1H-indazol-5-yl)acetic acid, the carboxylic acid moiety dictates the segregation logic.

The "Red Tag" Segregation System

To ensure a self-validating system, use the following decision matrix for accumulation.

A. Solid Waste (Pure Substance & Contaminated Debris)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."

  • Inclusions: Weighing boats, contaminated gloves, filter paper, and expired solid reagent.

  • Exclusions: Do not place free liquids in solid waste containers.

B. Liquid Waste (Mother Liquors & HPLC Effluent)
  • Stream C (Organic/Combustible): If dissolved in Methanol, DMSO, or Ethyl Acetate.

  • Stream D (Aqueous/Acidic): If dissolved in water/buffer.

  • Critical Control Point: Ensure the pH of the waste container does not drift toward highly alkaline if other streams are added, to prevent uncontrolled exotherms.

Workflow Visualization: Waste Stream Logic

The following diagram illustrates the decision tree for segregating this specific compound.

WasteSegregation Start Waste Generation: 2-(1-methyl-1H-indazol-5-yl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Powder/PPE Liquid Liquid Waste (Solutions) StateCheck->Liquid Reaction Mix SolidBin Container: HDPE Wide Mouth Label: Solid Toxic/Irritant Solid->SolidBin SolventCheck Check Solvent System Liquid->SolventCheck Disposal Final Disposal: High-Temp Incineration SolidBin->Disposal OrgStream Organic Stream (DMSO, MeOH, EtAc) SolventCheck->OrgStream >10% Organics AqStream Aqueous Stream (Buffers, Water) SolventCheck->AqStream <10% Organics OrgStream->Disposal AqStream->Disposal

Figure 1: Waste segregation decision matrix ensuring compatibility and regulatory compliance.

Detailed Disposal Methodology

The only acceptable final disposal method for pharmaceutical intermediates of this class is High-Temperature Incineration . Landfilling is strictly prohibited due to potential groundwater leaching of the nitrogen heterocycle.

Procedure A: Preparing for Pickup (Lab Scale)
  • pH Verification: If the waste is in an aqueous solution, verify pH is between 3 and 10. If highly acidic (<2) due to the acetic acid moiety concentrated in solution, neutralize carefully with dilute Sodium Bicarbonate before capping to prevent container corrosion during storage.

  • Headspace Management: Leave 10% headspace in liquid containers to allow for thermal expansion during transport.

  • Secondary Containment: Place primary waste bottles into a secondary tray (polypropylene) capable of holding 110% of the volume of the largest container.

Procedure B: Spill Management (Emergency Disposal)

If 2-(1-methyl-1H-indazol-5-yl)acetic acid is spilled, immediate containment is required to prevent particulate dispersion.

Step-by-Step Spill Protocol:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent socks/pillows.

  • Neutralization (Liquid): Apply a weak base (Soda Ash or Sodium Bicarbonate) to the spill. Wait for bubbling (CO2 release) to cease.

  • Collection: Scoop slurry or wet solids into a dedicated hazardous waste bag. Do not sweep dry powder.

  • Decontamination: Wash surface with soap and water; collect rinsate as liquid hazardous waste.

Regulatory Compliance & Documentation

Compliance is not just about safety; it is a legal requirement under frameworks like RCRA (USA) or REACH (EU).

RCRA Classification (USA Context)

While 2-(1-methyl-1H-indazol-5-yl)acetic acid is not typically a "Listed" waste (P or U list), it must be evaluated for Characteristics :

  • Ignitability (D001): Applicable if the waste is in a solvent with Flash Point <60°C.

  • Corrosivity (D002): Applicable if aqueous solution pH is <2.

  • Toxicity: Unless TCLP testing proves otherwise, treat as toxic.

Manifesting: Ensure the waste manifest description reads:

"Waste Organic Acid, Solid, N.O.S. (Contains 2-(1-methyl-1H-indazol-5-yl)acetic acid)"

Logical Pathway: From Bench to Destruction

The following diagram details the lifecycle of the chemical waste, emphasizing the "Chain of Custody."

DisposalLifecycle Bench Benchtop Use Accumulation Satellite Accumulation Area (SAA) Bench->Accumulation Tag & Segregate MainStorage Central Waste Storage (90-Day Hold) Accumulation->MainStorage Weekly Transfer Transport DOT Certified Transporter MainStorage->Transport Manifest Sign-off Incinerator RCRA Permitted Incinerator Transport->Incinerator Thermal Destruction Cert Certificate of Destruction Incinerator->Cert Verification

Figure 2: Chain of custody from laboratory bench to final destruction certification.

References

  • PubChem. (n.d.). Compound Summary: 2-(1-methyl-1H-indazol-5-yl)acetic acid. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]

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